molecular formula C26H36N2O3 B1218581 Devapamil CAS No. 92302-55-1

Devapamil

货号: B1218581
CAS 编号: 92302-55-1
分子量: 424.6 g/mol
InChI 键: VMVKIDPOEOLUFS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Devapamil, also known as desmethoxyverapamil, is a phenylalkylamine (PAA) derivative that functions as a potent calcium channel blocker for research applications . Its chemical structure consists of two aromatic rings with methoxy substituents connected by a flexible alkylamine chain (Molecular Formula: C₂₆H₃₆N₂O₃; Molecular Weight: 424.58 g/mol) . This compound is a key pharmacological tool for investigating L-type calcium channels. Research indicates that this compound inhibits these channels not only by blocking calcium influx but also by influencing membrane potential during sodium-potassium exchanges, providing a multifaceted mechanism of action for scientific study . A quaternary derivative of this compound has been synthesized and used as a membrane-impermeable probe to study the localization of phenylalkylamine effector domains on L-type Ca²⁺ channels, demonstrating that it can block channels from both the extracellular and intracellular sides . Animal studies, primarily in rats, have explored its effects on glutathione levels and lipid oxidation . This product is labeled and provided strictly For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-[2-(3-methoxyphenyl)ethyl-methylamino]-2-propan-2-ylpentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N2O3/c1-20(2)26(19-27,22-11-12-24(30-5)25(18-22)31-6)14-8-15-28(3)16-13-21-9-7-10-23(17-21)29-4/h7,9-12,17-18,20H,8,13-16H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMVKIDPOEOLUFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCCN(C)CCC1=CC(=CC=C1)OC)(C#N)C2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60869094
Record name 2-(3,4-Dimethoxyphenyl)-5-{[2-(3-methoxyphenyl)ethyl](methyl)amino}-2-(propan-2-yl)pentanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60869094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92302-55-1
Record name Devapamil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92302-55-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Devapamil [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092302551
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3,4-Dimethoxyphenyl)-5-{[2-(3-methoxyphenyl)ethyl](methyl)amino}-2-(propan-2-yl)pentanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60869094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEVAPAMIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6142PTV7J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Devapamil: A Technical Guide to its Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Devapamil, also known as desmethoxyverapamil, is a synthetic phenylalkylamine derivative and a potent calcium channel blocker.[1][2] It is structurally and pharmacologically related to Verapamil (B1683045), a well-known medication for cardiovascular conditions. This compound is a valuable tool in pharmacological research, particularly for studying the structure-activity relationships of phenylalkylamine-based drugs and their interaction with L-type calcium channels. This guide provides a comprehensive overview of its chemical structure and a detailed examination of its synthesis.

Chemical Structure

This compound's structure consists of two aromatic rings linked by a flexible alkylamine chain, a feature that contributes to its pharmacological activity.[1] The molecule possesses a chiral center, and it is typically used as a racemic mixture.

Key Structural Features:
  • Phenylalkylamine Core: The fundamental scaffold responsible for its calcium channel blocking activity.

  • Two Aromatic Rings: One ring is a 3,4-dimethoxyphenyl group, while the other is a 3-methoxyphenyl (B12655295) group. This single methoxy (B1213986) group on the second ring is the distinguishing feature from Verapamil, which has two 3,4-dimethoxyphenyl groups.

  • Isopropyl Group: This bulky group is attached to the carbon atom alpha to the nitrile group.

  • Nitrile Group (-C≡N): This functional group is crucial for its activity.

  • Tertiary Amine: The nitrogen atom in the alkyl chain is tertiary, substituted with a methyl group and the two larger fragments of the molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
IUPAC Name (RS)-2-(3,4-dimethoxyphenyl)-2-isopropyl-5-[2-(3-methoxyphenyl)ethyl-methylamino]pentanenitrile[1]
Synonyms Desmethoxyverapamil, D888[1]
CAS Number 92302-55-1
Chemical Formula C₂₆H₃₆N₂O₃
Molar Mass 424.585 g·mol⁻¹
Appearance Varies; often a crystalline solid.
Stereochemistry Racemic mixture of two enantiomers.

Synthesis of this compound

The synthesis of this compound is analogous to that of Verapamil, involving the coupling of two key intermediates. While specific literature on the industrial synthesis of this compound is not as prevalent as for Verapamil, a plausible and commonly cited synthetic strategy for this class of compounds involves the alkylation of a substituted phenylacetonitrile (B145931) derivative with a substituted N-alkylated phenylethylamine derivative.

General Synthetic Route

A representative synthesis can be broken down into the preparation of two key fragments followed by their condensation.

Fragment A Synthesis: Preparation of 2-(3,4-dimethoxyphenyl)-3-methylbutanenitrile. Fragment B Synthesis: Preparation of N-(3-chloropropyl)-N-methyl-2-(3-methoxyphenyl)ethanamine.

These two fragments are then coupled to form the final this compound molecule.

A generalized synthetic pathway for this compound.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound, based on established methods for Verapamil synthesis.

Synthesis of Fragment A: 2-(3,4-Dimethoxyphenyl)-3-methylbutanenitrile
  • Materials: 3,4-Dimethoxyphenylacetonitrile (B126087), Sodium Hydride (NaH), 2-Bromopropane (B125204), and a suitable anhydrous solvent (e.g., Toluene (B28343) or DMF).

  • Procedure: a. To a stirred suspension of sodium hydride in anhydrous toluene under an inert atmosphere (e.g., Nitrogen or Argon), add a solution of 3,4-dimethoxyphenylacetonitrile dropwise at a controlled temperature (e.g., 0-5 °C). b. Allow the mixture to stir at room temperature for 1-2 hours until the evolution of hydrogen gas ceases. c. Cool the reaction mixture again and add 2-bromopropane dropwise. d. The reaction is then heated to reflux for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC). e. After cooling, the reaction is carefully quenched with water or a saturated ammonium (B1175870) chloride solution. f. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. g. The crude product is purified by vacuum distillation or column chromatography to yield the desired product.

Synthesis of Fragment B: N-(3-chloropropyl)-N-methyl-2-(3-methoxyphenyl)ethanamine
  • Materials: 2-(3-Methoxyphenyl)ethanamine, a suitable methylating agent (e.g., formaldehyde/formic acid for Eschweiler-Clarke reaction), 1-bromo-3-chloropropane (B140262), and a base (e.g., sodium carbonate).

  • Procedure: a. N-methylation: Convert 2-(3-methoxyphenyl)ethanamine to N-methyl-2-(3-methoxyphenyl)ethanamine. The Eschweiler-Clarke reaction is a common method for this transformation. b. Alkylation: The resulting N-methylated amine is then alkylated with 1-bromo-3-chloropropane in the presence of a base like sodium carbonate in a solvent such as acetonitrile. c. The reaction mixture is heated to reflux for several hours. d. Upon completion, the mixture is cooled, filtered, and the solvent is evaporated. e. The residue is taken up in a suitable organic solvent (e.g., ethyl acetate), washed with water, and dried. f. The solvent is removed to yield the crude product, which can be purified if necessary.

Final Condensation to this compound
  • Materials: Fragment A, Fragment B, a strong base (e.g., Sodium Amide, NaNH₂), and anhydrous toluene.

  • Procedure: a. In a reaction vessel under an inert atmosphere, a solution of Fragment A in anhydrous toluene is treated with a strong base such as sodium amide. b. The mixture is stirred to form the carbanion. c. A solution of Fragment B in anhydrous toluene is then added slowly to the reaction mixture. d. The mixture is heated to reflux for an extended period (e.g., 12-24 hours). e. After cooling, the reaction is quenched, and the product is extracted into an organic solvent. f. The organic extracts are washed, dried, and concentrated. g. The final product, this compound, is purified by column chromatography or crystallization.

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects by blocking L-type voltage-gated calcium channels. These channels are crucial for the influx of calcium ions into smooth muscle cells and cardiac myocytes, which triggers muscle contraction. By inhibiting this influx, this compound leads to vasodilation and a reduction in heart rate and contractility.

G Mechanism of Action of this compound cluster_cell Vascular Smooth Muscle Cell / Cardiomyocyte Ca_channel L-type Ca²⁺ Channel Ca_ion_in Ca_channel->Ca_ion_in Ca²⁺ This compound This compound This compound->Ca_channel Blocks Relaxation Muscle Relaxation (Vasodilation) This compound->Relaxation Leads to Contraction Muscle Contraction Ca_ion_in->Contraction Triggers Ca_ion_out

Signaling pathway of this compound's action.

The (-)-enantiomer of this compound has been shown to be more potent than the (+)-enantiomer in its action on calcium channels. The drug's binding affinity to the channel is voltage-dependent, meaning it binds more effectively to channels that are in the open or inactivated state.

Conclusion

This compound is a significant compound for both pharmacological research and as a precursor or analogue in drug development. Its well-defined structure and relationship to Verapamil make it an excellent candidate for studying the nuances of calcium channel blockade. The synthetic routes, while requiring careful control of reaction conditions, are based on established organic chemistry principles, allowing for its preparation in a laboratory setting. A thorough understanding of its chemical properties and synthesis is essential for researchers working in the field of cardiovascular pharmacology and medicinal chemistry.

References

Devapamil: An In-depth Technical Guide on a Key Verapamil Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Devapamil, also known as desmethoxyverapamil, is a significant derivative of the phenylalkylamine calcium channel blocker, Verapamil. As a potent inhibitor of L-type calcium channels, this compound serves as a crucial tool in cardiovascular research. This technical guide provides a comprehensive overview of this compound, contrasting its pharmacological properties with its parent compound, Verapamil. It includes a detailed examination of their mechanisms of action, binding affinities, and pharmacokinetic and pharmacodynamic profiles. This document also outlines key experimental protocols for the study of these compounds and visualizes the associated signaling pathways and experimental workflows, offering a valuable resource for researchers in pharmacology and drug development.

Introduction

Verapamil, a cornerstone in the treatment of cardiovascular diseases such as hypertension, angina, and arrhythmias, functions by blocking L-type calcium channels.[1][2] Its derivative, this compound (D888), which lacks a methoxy (B1213986) group, has emerged as a valuable research tool for its potent and stereoselective calcium channel blocking activity.[3][4] Understanding the nuanced differences between this compound and Verapamil is critical for elucidating the structure-activity relationships of phenylalkylamine drugs and for the development of novel cardiovascular therapies. This guide provides an in-depth technical comparison of this compound and Verapamil, focusing on their molecular interactions, pharmacological effects, and the experimental methodologies used to characterize them.

Chemical Structure and Synthesis

This compound is structurally similar to Verapamil, with the key difference being the absence of a methoxy group on the phenyl ring. This seemingly minor modification significantly influences its binding affinity and pharmacological profile.

Synthesis of this compound from Verapamil:

A plausible synthetic route would involve reacting Verapamil with a demethylating agent such as boron tribromide (BBr₃) in an inert solvent like dichloromethane (B109758) (DCM) at a controlled temperature. The reaction would proceed through the formation of a complex between the Lewis acidic boron and the oxygen of the methoxy group, followed by nucleophilic attack of the bromide ion on the methyl group, leading to the cleavage of the ether bond and formation of the corresponding phenol. Subsequent work-up would yield this compound.

Mechanism of Action

Both this compound and Verapamil are non-dihydropyridine L-type calcium channel blockers.[2] They exert their effects by binding to the α1 subunit of the L-type calcium channel, the main pore-forming unit. This binding is state-dependent, with a higher affinity for the open and inactivated states of the channel compared to the resting state. By stabilizing the inactivated state, they reduce the influx of calcium ions into cardiac and smooth muscle cells.

The reduction in intracellular calcium concentration leads to several physiological effects:

  • In vascular smooth muscle: Vasodilation and a decrease in peripheral resistance, leading to a reduction in blood pressure.

  • In cardiac muscle: A negative inotropic effect (reduced contractility).

  • In the sinoatrial (SA) and atrioventricular (AV) nodes: A negative chronotropic (reduced heart rate) and dromotropic (reduced conduction velocity) effect.

Comparative Quantitative Data

The following tables summarize the available quantitative data comparing the pharmacological properties of this compound and Verapamil. It is important to note that these values are compiled from various studies and may have been obtained under different experimental conditions.

Table 1: Comparative Binding Affinities (Kd) and Inhibitory Concentrations (IC50)

CompoundTargetPreparationRadioligandKd (nM)IC50 (nM)Reference(s)
(-)-Devapamil (D888) L-type Ca²⁺ ChannelFrog Skeletal Muscle[³H]D8881.71-
(+)-Devapamil (D888) L-type Ca²⁺ ChannelFrog Skeletal Muscle[³H]D88812.9-
(-)-Devapamil (D888) L-type Ca²⁺ Channel (α1C subunit)--50-
Verapamil L-type Ca²⁺ ChannelCardiac Sarcolemmal Membranes[³H]Verapamil~50-
Verapamil HERG K⁺ Channel---143
Verapamil L-type Ca²⁺ Channel---250 - 15,500

Table 2: Comparative Pharmacokinetic Parameters (Verapamil)

SpeciesRouteT½ (hours)CL (L/kg/hr)Vd (L/kg)F (%)Reference(s)
Human IV2.8 - 7.4---
Human Oral4.5 - 12.0--20-35
Dog IV2.83 ± 0.93---

Experimental Protocols

Detailed experimental protocols from specific cited studies are often proprietary. However, the following sections describe generalized, standard procedures for the key experiments used to characterize this compound and Verapamil.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) and density (Bmax) of a ligand for its receptor.

Protocol:

  • Membrane Preparation: Isolate cell membranes from a tissue or cell line expressing L-type calcium channels (e.g., cardiac muscle, HEK293 cells expressing the channel). Homogenize the tissue in a suitable buffer and centrifuge to pellet the membranes. Resuspend the pellet in a fresh buffer.

  • Binding Reaction: In a multi-well plate, incubate the membrane preparation with varying concentrations of a radiolabeled ligand (e.g., [³H]this compound or [³H]Verapamil).

  • Competition Assay: To determine the affinity of an unlabeled compound (e.g., Verapamil), perform a competition assay by incubating the membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled competitor.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Analyze the data using non-linear regression to determine Kd and Bmax for saturation binding, or IC50 and Ki for competition binding.

Whole-Cell Patch Clamp Electrophysiology

This technique is used to measure the ion currents flowing through the channels of a single cell, allowing for the characterization of channel blockers.

Protocol:

  • Cell Preparation: Plate cells expressing L-type calcium channels (e.g., cardiomyocytes or transfected HEK293 cells) on glass coverslips.

  • Pipette Preparation: Fabricate glass micropipettes with a tip resistance of 2-5 MΩ when filled with an intracellular solution.

  • Seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette, establishing electrical and diffusional access to the cell's interior.

  • Voltage Clamp: Clamp the cell membrane at a holding potential (e.g., -80 mV) where the L-type calcium channels are predominantly in the closed state.

  • Elicit Currents: Apply depolarizing voltage steps (e.g., to 0 mV) to activate the L-type calcium channels and record the resulting inward calcium current.

  • Drug Application: After obtaining a stable baseline recording, perfuse the cell with an external solution containing the test compound (this compound or Verapamil) at various concentrations.

  • Data Acquisition and Analysis: Record the currents before, during, and after drug application. Analyze the reduction in current amplitude to determine the IC50 of the drug.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Phenylalkylamine Calcium Channel Blockers

This compound and Verapamil block the L-type calcium channel, thereby inhibiting the influx of calcium into the cell. This has several downstream consequences, particularly in cardiomyocytes. The reduced intracellular calcium concentration leads to decreased activation of calmodulin and subsequently, myosin light chain kinase, resulting in reduced muscle contractility.

Phenylalkylamine_Signaling cluster_membrane Cell Membrane Ca_channel L-type Ca²⁺ Channel Ca_int Intracellular Ca²⁺ This compound This compound / Verapamil This compound->Ca_channel Blocks Ca_ext Extracellular Ca²⁺ Ca_ext->Ca_channel Influx Calmodulin Calmodulin Ca_int->Calmodulin CaM_active Active Calmodulin-Ca²⁺ Calmodulin->CaM_active Binds Ca²⁺ MLCK_inactive MLCK (inactive) CaM_active->MLCK_inactive MLCK_active MLCK (active) MLCK_inactive->MLCK_active Activates Contraction Muscle Contraction MLCK_active->Contraction Promotes

Phenylalkylamine Signaling Pathway
Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the typical workflow for a radioligand binding assay to determine the binding affinity of this compound.

Radioligand_Binding_Workflow start Start: Prepare Cardiac Membranes incubation Incubate membranes with [³H]this compound ± unlabeled Verapamil start->incubation filtration Filter to separate bound and free radioligand incubation->filtration washing Wash filters to remove non-specific binding filtration->washing counting Quantify radioactivity with scintillation counter washing->counting analysis Analyze data to determine Kd and Bmax or IC50 and Ki counting->analysis end End: Determine Binding Affinity analysis->end

Radioligand Binding Assay Workflow
Experimental Workflow for Whole-Cell Patch Clamp

The diagram below outlines the key steps in a whole-cell patch-clamp experiment to measure the effect of this compound on L-type calcium channel currents.

Patch_Clamp_Workflow start Start: Prepare Cardiomyocytes seal Form Giga-seal between pipette and cell membrane start->seal whole_cell Establish whole-cell configuration seal->whole_cell baseline Record baseline L-type Ca²⁺ currents whole_cell->baseline drug_app Perfuse with this compound solution baseline->drug_app record_drug Record L-type Ca²⁺ currents in the presence of this compound drug_app->record_drug analysis Analyze current inhibition to determine IC50 record_drug->analysis end End: Determine Inhibitory Potency analysis->end

Whole-Cell Patch Clamp Workflow

Conclusion

This compound, as a desmethoxy derivative of Verapamil, exhibits distinct and potent inhibitory effects on L-type calcium channels. Its higher affinity in certain states makes it an invaluable tool for dissecting the molecular pharmacology of phenylalkylamine binding and the function of calcium channels. While comprehensive comparative pharmacokinetic and pharmacodynamic data in the same experimental models remain somewhat limited, the available evidence underscores the significant impact of the methoxy group on the overall pharmacological profile. The experimental protocols and workflows detailed in this guide provide a foundational framework for researchers to further investigate the properties of this compound and other calcium channel blockers, ultimately contributing to the development of more effective and targeted cardiovascular therapeutics.

References

The Molecular Pharmacology of Devapamil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Devapamil, a derivative of verapamil, is a potent phenylalkylamine calcium channel blocker.[1] Its primary mechanism of action involves the stereospecific inhibition of L-type voltage-gated calcium channels, which are critical for excitation-contraction coupling in cardiovascular tissues.[1][2] Beyond its effects on calcium channels, this compound has also been identified as a modulator of the multidrug resistance protein 1 (MDR1), also known as P-glycoprotein (P-gp), a key transporter involved in the efflux of various drugs from cells.[3][4] This dual activity makes this compound a subject of significant interest in both cardiovascular pharmacology and oncology. This technical guide provides an in-depth overview of the molecular activity of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action.

Core Molecular Interactions

L-type Calcium Channel Blockade

This compound exerts its primary pharmacological effect by binding to the α1 subunit of L-type calcium channels. This interaction physically obstructs the channel pore, thereby inhibiting the influx of extracellular calcium ions into the cell. The binding of this compound is state-dependent, showing a higher affinity for open and inactivated channel conformations, which contributes to its use-dependent effects. The affinity of this compound for its binding site is modulated by several factors, including pH and calcium concentration. Lowering the pH or increasing the Ca2+ concentration can decrease the affinity of this compound for the receptor.

Modulation of P-glycoprotein (MDR1)

This compound is also recognized for its ability to inhibit the function of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that actively extrudes a wide range of xenobiotics from cells. This inhibition is thought to occur through direct binding to P-gp, which in turn modulates its ATPase activity. By interfering with the efflux function of P-gp, this compound can reverse multidrug resistance in cancer cells, making them more susceptible to chemotherapeutic agents. The interaction of this compound with P-gp is complex, with evidence suggesting the presence of multiple drug binding sites and allosteric modulation of the transporter's function.

Quantitative Data

The following tables summarize the key quantitative parameters describing the molecular activity of this compound.

TargetParameterValueSpecies/SystemConditionsReference(s)
L-type Calcium Channel
(Skeletal Muscle)Kd13 ± 2.6 nMRabbit4°C, 0.4 µM Ca2+
P-glycoprotein (MDR1)
(Human)IC50 (for reversing doxorubicin (B1662922) resistance)~1 µMHuman Myeloma Cells (RPMI 8226)-
(Human)IC50 (for inhibiting P-gp mediated transport)Not explicitly stated for this compound, but Verapamil IC50 is in the low µM range.LLC-MDR1 cells-

Experimental Protocols

Detailed methodologies for key experiments used to characterize the molecular activity of this compound are provided below.

Radioligand Binding Assay for L-type Calcium Channel Affinity

This protocol is adapted from standard radioligand binding assay procedures to determine the binding affinity (Kd) of this compound for L-type calcium channels.

1. Membrane Preparation:

  • Homogenize tissue (e.g., rabbit skeletal muscle) or cells expressing L-type calcium channels in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at 100,000 x g for 60 minutes at 4°C to pellet the membranes.

  • Resuspend the membrane pellet in a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

2. Binding Assay:

  • In a 96-well plate, add the following components in triplicate:

    • 50 µL of membrane preparation (typically 50-100 µg of protein).

    • 50 µL of [3H]-Devapamil at various concentrations (e.g., 0.1 nM to 50 nM) for saturation binding experiments.

    • For competition assays, add 50 µL of a fixed concentration of [3H]-Devapamil and 50 µL of varying concentrations of unlabeled this compound or other competing ligands.

    • To determine non-specific binding, add a high concentration of an unlabeled ligand (e.g., 10 µM verapamil) to a set of wells.

  • Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

3. Separation and Detection:

  • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • For saturation binding, plot specific binding against the concentration of [3H]-Devapamil and fit the data to a one-site binding model to determine the Kd and Bmax.

  • For competition binding, plot the percentage of specific binding against the concentration of the unlabeled ligand and fit the data to a sigmoidal dose-response curve to determine the IC50. The Ki can then be calculated using the Cheng-Prusoff equation.

Whole-Cell Patch Clamp Electrophysiology for L-type Calcium Channel Blockade

This protocol describes the use of the whole-cell patch-clamp technique to measure the inhibitory effect of this compound on L-type calcium channel currents.

1. Cell Preparation:

  • Culture cells endogenously expressing or stably transfected with L-type calcium channels (e.g., HEK293 cells, cardiomyocytes) on glass coverslips.

  • On the day of the experiment, transfer a coverslip to the recording chamber on the stage of an inverted microscope and perfuse with an external solution (e.g., containing in mM: 135 NaCl, 5.4 CsCl, 2 CaCl2, 1 MgCl2, 10 HEPES, pH 7.4 with CsOH).

2. Pipette Preparation and Seal Formation:

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution (e.g., containing in mM: 130 CsCl, 10 EGTA, 1 MgCl2, 10 HEPES, 4 ATP-Mg, 0.3 GTP-Na, pH 7.2 with CsOH).

  • Approach a cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal).

3. Whole-Cell Recording:

  • Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential of -80 mV.

  • Elicit L-type calcium currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms) at regular intervals.

4. Drug Application and Data Acquisition:

  • After obtaining a stable baseline recording of the calcium currents, perfuse the recording chamber with the external solution containing various concentrations of this compound.

  • Record the calcium currents in the presence of this compound until a steady-state block is achieved.

  • Wash out the drug to observe the reversibility of the block.

  • Acquire and digitize the current signals using an appropriate amplifier and data acquisition software.

5. Data Analysis:

  • Measure the peak amplitude of the calcium currents before and after the application of this compound.

  • Calculate the percentage of current inhibition for each concentration of this compound.

  • Plot the percentage of inhibition against the this compound concentration and fit the data to a dose-response curve to determine the IC50.

Calcium Imaging to Assess Effects on Intracellular Calcium

This protocol outlines a method for using fluorescent calcium indicators to visualize and quantify the effect of this compound on intracellular calcium levels.

1. Cell Preparation and Dye Loading:

  • Plate cells on glass-bottom dishes or coverslips.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating them in a solution containing the dye for a specific period (e.g., 30-60 minutes) at 37°C.

  • After loading, wash the cells with a physiological saline solution (e.g., Hanks' Balanced Salt Solution) to remove excess dye.

2. Imaging Setup:

  • Place the dish or coverslip on the stage of a fluorescence microscope equipped with a camera and appropriate filter sets for the chosen calcium indicator.

  • Perfuse the cells with the physiological saline solution.

3. Stimulation and Image Acquisition:

  • Establish a baseline fluorescence signal.

  • Stimulate the cells to induce calcium influx through L-type calcium channels (e.g., by depolarization with a high potassium solution or application of a channel agonist).

  • Acquire images at regular intervals before, during, and after stimulation.

  • After observing the control response, perfuse the cells with a solution containing this compound and repeat the stimulation protocol.

4. Data Analysis:

  • Select regions of interest (ROIs) corresponding to individual cells.

  • Measure the fluorescence intensity within each ROI over time.

  • For ratiometric dyes like Fura-2, calculate the ratio of fluorescence intensities at the two excitation wavelengths. For single-wavelength dyes like Fluo-4, express the change in fluorescence as ΔF/F0 (change in fluorescence over baseline fluorescence).

  • Compare the amplitude and kinetics of the calcium transients in the absence and presence of this compound to quantify its inhibitory effect.

Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the molecular interactions and experimental workflows associated with this compound.

L_type_calcium_channel_blockade cluster_intracellular Intracellular Space Ca_ext Ca²⁺ L_type_channel L-type Ca²⁺ Channel α1 subunit Ca_ext->L_type_channel Ca_int Ca²⁺ L_type_channel->Ca_int Blocked Signaling Downstream Ca²⁺-dependent Signaling Pathways Ca_int->Signaling Activates This compound This compound This compound->L_type_channel Binds to α1 subunit

Caption: this compound blocks L-type calcium channels, inhibiting calcium influx.

P_glycoprotein_inhibition cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_extracellular Extracellular Space Pgp P-glycoprotein (MDR1) ATP-binding cassette Drug_out Drug (e.g., Chemotherapy) Pgp->Drug_out Efflux Drug_in Drug (e.g., Chemotherapy) Drug_in->Pgp Binds to P-gp ATP ATP ATP->Pgp Hydrolysis provides energy This compound This compound This compound->Pgp Inhibits

Caption: this compound inhibits P-glycoprotein, preventing drug efflux.

experimental_workflow start Start: Characterization of this compound Activity prep Prepare Biological System (e.g., cell culture, membrane prep) start->prep binding_assay Radioligand Binding Assay (Determine Kd/Ki) prep->binding_assay patch_clamp Patch-Clamp Electrophysiology (Determine IC50 for channel block) prep->patch_clamp calcium_imaging Calcium Imaging (Measure effect on intracellular Ca²⁺) prep->calcium_imaging data_analysis Data Analysis and Interpretation binding_assay->data_analysis patch_clamp->data_analysis calcium_imaging->data_analysis conclusion Conclusion on Molecular Activity data_analysis->conclusion

Caption: Workflow for characterizing this compound's molecular activity.

Conclusion

This compound exhibits a multifaceted molecular profile, acting as a high-affinity blocker of L-type calcium channels and an inhibitor of the P-glycoprotein multidrug transporter. Its well-characterized interaction with calcium channels provides a clear mechanism for its cardiovascular effects. Concurrently, its ability to modulate P-gp function highlights its potential as a chemosensitizing agent in cancer therapy. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals investigating the molecular pharmacology of this compound and related compounds. Further research into the precise structural determinants of its interactions with both targets will be crucial for the development of more potent and selective therapeutic agents.

References

The Genesis of a Key Pharmacological Tool: A Technical Guide to the Discovery and History of Devapamil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Devapamil, also known as desmethoxyverapamil or D888, is a phenylalkylamine (PAA) derivative that has carved a significant niche in the field of pharmacology, primarily as a high-affinity ligand for the study of L-type calcium channels. While its parent compound, verapamil (B1683045), gained prominence as the first clinically used calcium channel blocker, this compound was developed as a more potent and specific radioligand, enabling detailed investigation into the structure, function, and pharmacology of these crucial ion channels. This technical guide provides an in-depth exploration of the discovery, history, and key pharmacological characteristics of this compound, with a focus on the experimental methodologies that have defined our understanding of this important research tool.

Discovery and Historical Context: The Phenylalkylamine Lineage

The story of this compound is intrinsically linked to the broader history of calcium channel blockers. In the early 1960s, the pharmaceutical company Knoll AG was screening various compounds for coronary dilator activity. This research led to the synthesis of verapamil, the first clinically significant calcium channel blocker. Subsequent structure-activity relationship studies aimed at elucidating the pharmacophore of verapamil led to the development of several derivatives.

This compound emerged from this lineage as (-)-desmethoxyverapamil, a modification of the verapamil structure. It was specifically developed to serve as a high-affinity radioligand for the characterization of calcium channels[1]. Its higher potency compared to verapamil made it an ideal tool for radiolabeling and subsequent binding studies, which were instrumental in purifying and characterizing the L-type calcium channel protein complex.

Mechanism of Action: Targeting the L-type Calcium Channel

This compound exerts its pharmacological effects by binding to the α1 subunit of L-type voltage-gated calcium channels, the primary pore-forming subunit of the channel complex. Like other phenylalkylamines, this compound exhibits a state-dependent binding mechanism, showing a significantly higher affinity for open and inactivated channels compared to channels in the resting state[2]. This property contributes to its use-dependent channel blockade.

The binding site for phenylalkylamines, including this compound, is located within the inner pore of the channel, accessible from the cytoplasmic side. Specific amino acid residues in the transmembrane segments IVS6 have been identified as critical for high-affinity binding.

Signaling Pathway of L-type Calcium Channel Blockade by this compound

cluster_membrane Cell Membrane cluster_cytosol Cytosol L_type_Ca_Channel L-type Ca2+ Channel (α1 subunit) Ca_ion Ca2+ L_type_Ca_Channel->Ca_ion Influx Depolarization Membrane Depolarization Depolarization->L_type_Ca_Channel Opens Cellular_Response Cellular Response (e.g., Muscle Contraction) Ca_ion->Cellular_Response Initiates This compound This compound This compound->L_type_Ca_Channel Binds to inner pore (Inhibits)

Caption: L-type calcium channel signaling and inhibition by this compound.

Quantitative Pharmacological Data

The following tables summarize key quantitative data for this compound and its parent compound, verapamil, providing a comparative perspective on their pharmacological properties.

Compound Parameter Value Tissue/System Conditions Reference
(-)-DevapamilKd1.71 nMFrog Skeletal MuscleInactivated state[3]
(+)-DevapamilKd12.9 nMFrog Skeletal MuscleInactivated state[3]
(-)-DevapamilApparent Kd13 ± 2.6 nMPurified Skeletal Muscle Receptor4°C, 0.4 µM Ca2+[4]

Table 1: Binding Affinity of this compound Isomers.

Compound Parameter Value Tissue Reference
VerapamilIC50~10 µML-type Ca2+ channels (heterologous expression)
VerapamilIC50~20 µMT-type Ca2+ channels (heterologous expression)

Table 2: IC50 Values for Verapamil (as a proxy for this compound's general channel blocking activity).

Key Experimental Protocols

The following sections detail the methodologies for key experiments that have been instrumental in characterizing this compound.

Radioligand Binding Assay for this compound

This protocol describes a typical saturation binding experiment to determine the affinity (Kd) and density (Bmax) of this compound binding sites on L-type calcium channels in a target tissue.

Experimental Workflow: Radioligand Binding Assay

prep Membrane Preparation (e.g., from skeletal muscle) incubation Incubation - Membranes - [3H]-Devapamil (varying conc.) - Buffer (e.g., Tris-HCl) prep->incubation separation Separation of Bound/Free Ligand (Vacuum Filtration) incubation->separation quantification Quantification of Bound Radioactivity (Scintillation Counting) separation->quantification analysis Data Analysis (Scatchard or non-linear regression) Determine Kd and Bmax quantification->analysis

Caption: Workflow for a radioligand binding assay with this compound.

Methodology:

  • Membrane Preparation:

    • Homogenize the target tissue (e.g., rabbit skeletal muscle) in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

    • Centrifuge the homogenate at a low speed to remove debris.

    • Centrifuge the supernatant at a high speed to pellet the membranes containing the L-type calcium channels.

    • Wash the membrane pellet and resuspend it in the binding buffer. Determine the protein concentration using a standard assay (e.g., Bradford assay).

  • Binding Assay:

    • In a series of tubes, add a constant amount of membrane protein (e.g., 50-100 µg).

    • Add increasing concentrations of radiolabeled this compound (e.g., [3H]-Devapamil).

    • To a parallel set of tubes, add a high concentration of a non-labeled competitor (e.g., unlabeled this compound or verapamil) to determine non-specific binding.

    • Incubate the tubes at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Separation and Quantification:

    • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.

    • Analyze the specific binding data using non-linear regression to a one-site binding model or by Scatchard analysis to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).

Electrophysiological Recording of L-type Calcium Channel Blockade

This protocol outlines the use of the whole-cell patch-clamp technique to measure the effect of this compound on L-type calcium currents in isolated cells.

Experimental Workflow: Whole-Cell Patch-Clamp

cell_prep Cell Preparation (e.g., isolated cardiomyocytes or transfected HEK cells) patching Gigaseal Formation and Whole-Cell Configuration cell_prep->patching recording Record Baseline L-type Ca2+ Currents (Voltage-clamp protocol) patching->recording application Bath Application of this compound recording->application post_drug_recording Record L-type Ca2+ Currents in the presence of this compound application->post_drug_recording analysis Data Analysis (Measure current amplitude, kinetics) Determine IC50 post_drug_recording->analysis

Caption: Workflow for whole-cell patch-clamp recording of this compound effects.

Methodology:

  • Cell Preparation:

    • Isolate single cells from the tissue of interest (e.g., ventricular myocytes from a guinea pig heart) or use a cell line heterologously expressing the L-type calcium channel of interest (e.g., HEK293 cells).

    • Maintain the cells in an appropriate external solution.

  • Electrophysiological Recording:

    • Use a glass micropipette filled with an internal solution to form a high-resistance seal (gigaohm seal) with the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration, allowing electrical access to the cell's interior.

    • Clamp the membrane potential at a holding potential where L-type calcium channels are in a closed state (e.g., -80 mV).

    • Elicit L-type calcium currents by applying depolarizing voltage steps (e.g., to 0 mV). Use Ba2+ as the charge carrier to avoid calcium-dependent inactivation.

  • Drug Application and Data Acquisition:

    • Record baseline calcium currents.

    • Perfuse the cell with an external solution containing this compound at various concentrations.

    • Record calcium currents in the presence of this compound until a steady-state block is achieved.

    • Wash out the drug to observe the reversibility of the block.

  • Data Analysis:

    • Measure the peak amplitude of the calcium current before and after drug application.

    • Calculate the percentage of current inhibition at each this compound concentration.

    • Fit the concentration-response data to the Hill equation to determine the half-maximal inhibitory concentration (IC50).

Pharmacokinetics and Metabolism

Specific pharmacokinetic data for this compound is limited, largely because it was primarily developed as a research tool rather than a clinical therapeutic. However, its pharmacokinetic profile is expected to be similar to that of its parent compound, verapamil.

Verapamil undergoes extensive first-pass metabolism in the liver, primarily through N-dealkylation and O-demethylation, mediated by cytochrome P450 enzymes, particularly CYP3A4. This results in low oral bioavailability. The major metabolite of verapamil is norverapamil, which retains some pharmacological activity. Given that this compound is desmethoxyverapamil, its metabolic pathway is likely to involve similar enzymatic processes, though the absence of one methoxy (B1213986) group may alter the rates and proportions of different metabolites.

Logical Relationship: Verapamil Metabolism

Verapamil Verapamil N_Dealkylation N-Dealkylation (CYP3A4) Verapamil->N_Dealkylation O_Demethylation O-Demethylation (CYP3A4) Verapamil->O_Demethylation Norverapamil Norverapamil (Active Metabolite) N_Dealkylation->Norverapamil Other_Metabolites Other Metabolites O_Demethylation->Other_Metabolites

Caption: Major metabolic pathways of verapamil.

Conclusion

This compound stands as a testament to the power of medicinal chemistry in developing precise tools for pharmacological research. Its discovery as a high-affinity derivative of verapamil was a pivotal moment for the study of L-type calcium channels, enabling their detailed characterization and providing a deeper understanding of their function and modulation. The experimental protocols detailed in this guide have been fundamental to this progress. While its clinical applications have been limited, the knowledge gained through the use of this compound has had a profound and lasting impact on cardiovascular pharmacology and drug development. For researchers in this field, a thorough understanding of the history, properties, and experimental application of this compound remains an invaluable asset.

References

Stereoisomers of Devapamil: A Technical Guide to Their Specific Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Devapamil, a phenylalkylamine derivative and calcium channel blocker, is a molecule of significant interest in cardiovascular research and beyond.[1] As a chiral compound, this compound exists as stereoisomers, which, despite their identical chemical formula, can exhibit distinct pharmacological and pharmacokinetic properties.[2][3] This technical guide provides an in-depth exploration of the stereoisomers of this compound, focusing on their specific activities, the experimental methodologies used to elucidate these properties, and the underlying signaling pathways.

Stereospecific Activities of this compound

The differential effects of this compound stereoisomers are most pronounced in their interactions with cardiovascular targets and drug transporters like P-glycoprotein.

Cardiovascular Effects

Studies on verapamil (B1683045) analogues, including this compound, have revealed a significant stereoselectivity in their cardiovascular actions. The (-)-enantiomers are more potent in depressing the maximum systolic left ventricular pressure (MSLVP), indicating a stronger effect on myocardial contractility.[4] Conversely, the (+)-enantiomers demonstrate a marked vasoselectivity, suggesting a greater impact on coronary blood flow.[4]

Table 1: Quantitative Activity of Verapamil Stereoisomers (as a proxy for this compound)

StereoisomerActivityValueFold Difference
(-)-Verapamil (B1219952)Cardiodepression (IC50)0.4 µM7.5x more potent
(+)-VerapamilCardiodepression (IC50)3.0 µM
(-)-Verapamil[3H]-nimodipine binding inhibition (IC50)More Potent5x more potent
(+)-Verapamil[3H]-nimodipine binding inhibition (IC50)Less Potent
Modulation of P-glycoprotein

P-glycoprotein (P-gp) is an ATP-dependent efflux pump that contributes to multidrug resistance in cancer and affects the pharmacokinetics of many drugs. Interestingly, the stereoisomers of this compound, along with other phenylalkylamines, are approximately equally effective in modulating P-gp function by increasing the intracellular accumulation of P-gp substrates like vinblastine. This suggests that the structural requirements for P-gp inhibition are less stringent regarding stereochemistry compared to the calcium channel blocking activity. A study on a flavanone (B1672756) derivative demonstrated allosteric modulation of P-gp, decreasing verapamil-stimulated ATPase activity with an IC50 of 81 ± 6.6 μM.

Signaling Pathways

The biological effects of this compound stereoisomers are mediated through their interaction with specific signaling pathways.

L-type Calcium Channel Blockade

The primary mechanism of action for this compound is the blockade of L-type voltage-gated calcium channels. These channels are crucial for excitation-contraction coupling in cardiac and smooth muscle cells. By binding to the α1 subunit of the channel, this compound inhibits the influx of calcium ions, leading to a reduction in myocardial contractility and vasodilation. The stereoselectivity observed suggests that the binding pocket on the L-type calcium channel has a specific three-dimensional conformation that preferentially accommodates the (-)-enantiomer for myocardial effects.

L_type_Calcium_Channel_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ca_ext Ca²⁺ L_type_channel L-type Ca²⁺ Channel α1 subunit Ca_ext->L_type_channel Influx Ca_int Ca²⁺ L_type_channel->Ca_int SR Sarcoplasmic Reticulum Ca_int->SR Ca²⁺-induced Ca²⁺ release Contraction Muscle Contraction Ca_int->Contraction SR->Ca_int This compound (-)-Devapamil This compound->L_type_channel Blocks P_glycoprotein_Modulation cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Drug_ext Drug Substrate Pgp P-glycoprotein (P-gp) Transmembrane Domains Nucleotide Binding Domains Pgp->Drug_ext Efflux ADP ADP + Pi Pgp->ADP Hydrolysis Drug_int Drug Substrate Drug_int->Pgp Binds ATP ATP ATP->Pgp This compound This compound Stereoisomers This compound->Pgp Inhibits Perfused_Heart_Workflow A Rat Heart Excision B Langendorff Perfusion Setup A->B C LV Balloon Insertion & Pacing B->C D Equilibration (20 min) C->D E Baseline Measurement (Coronary Flow, MSLVP) D->E F Administer this compound Stereoisomer (Cumulative Concentrations) E->F G Record Steady-State Effects F->G H Washout G->H I Data Analysis (Concentration-Response Curves) G->I H->F Next Compound

References

Devapamil binding sites on voltage-gated calcium channels

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Devapamil Binding Sites on Voltage-Gated Calcium Channels

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voltage-gated calcium channels (VGCCs) are transmembrane proteins crucial for a multitude of physiological processes, including neurotransmission, muscle contraction, and hormone secretion.[1][2][3] They function by converting membrane potential changes into intracellular calcium transients.[2] The L-type calcium channel, a high-voltage activated channel, is a primary therapeutic target for cardiovascular diseases like hypertension, angina, and cardiac arrhythmias.[4]

Phenylalkylamines (PAAs), such as verapamil (B1683045) and its more potent analog this compound (also known as D888 or desmethoxyverapamil), are a major class of organic calcium channel blockers. These drugs exert their effects by binding to a specific receptor site within the pore-forming α1 subunit of the channel. This compound, in particular, serves as a vital pharmacological tool for elucidating the structure, function, and modulatory mechanisms of VGCCs. This guide provides a comprehensive technical overview of the this compound binding site, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular mechanisms.

Characteristics of the this compound Binding Site

The binding site for this compound and other phenylalkylamines is located within the central pore of the VGCC, accessible from the intracellular side. Cryo-electron microscopy and mutagenesis studies have confirmed that the receptor site is formed by the transmembrane segments of the α1 subunit, which constitutes the channel's pore.

Key structural determinants of the binding site are found in:

  • Domain III S6 (IIIS6) and Domain IV S6 (IVS6) segments: These inner pore-lining helices are critical for high-affinity PAA binding. Mutagenesis studies have identified specific amino acid residues in these regions that, when altered, significantly reduce drug affinity. For instance, a single isoleucine mutation (I1811M) in the IVS6 segment can decrease the apparent association rate for (-)this compound by approximately 30-fold, highlighting its crucial role.

  • Domain III S5 (IIIS5) segment: This segment also contributes to the formation of the drug receptor site.

The binding of this compound is not static; it is highly dependent on the conformational state of the channel. This property, known as state-dependence , is a hallmark of phenylalkylamine action. Affinity is significantly higher for channels in the open or inactivated states compared to the resting (closed) state. This results in use-dependent or frequency-dependent block , where the inhibitory effect is more pronounced during rapid or sustained channel activation, as occurs during tachycardia.

Furthermore, the this compound binding site is subject to allosteric modulation . Its affinity is influenced by calcium ion concentration and the binding of other classes of calcium channel blockers. Micromolar concentrations of Ca2+ appear to stabilize a high-affinity conformation, whereas millimolar concentrations induce a low-affinity state. The binding sites for PAAs, dihydropyridines, and benzothiazepines are allosterically linked, meaning the binding of one drug class can influence the affinity of the others.

Quantitative Binding Data

The affinity of this compound for its receptor site has been quantified under various conditions. The data underscores the high-affinity nature of this interaction, particularly with L-type channels.

Channel Type / Preparation Ligand Parameter Value Conditions Reference
L-type Channels (Resting State)This compound (D888)AffinityTens of nanomolar---
L-type Channels (Closed State)This compound (D888)ED₅₀~50 nM---
Purified Skeletal Muscle CaCB ReceptorThis compoundK_d13 ± 2.6 nM4°C, 0.4 µM Ca²⁺
CaV3.1 T-type ChannelsThis compound (D888)% Block59.6 ± 6%20 µM concentration

Table 1: Binding Affinity of this compound for Voltage-Gated Calcium Channels. This table summarizes key affinity and efficacy values for this compound across different channel types and experimental preparations.

Modulator Effect on this compound Affinity Concentration Channel Type / Preparation Reference
Calcium (Ca²⁺)Stabilizes high-affinity state0.4 µM (EC₅₀)Purified Skeletal Muscle CaCB Receptor
Calcium (Ca²⁺)Induces low-affinity stateMillimolar (mM)Purified Skeletal Muscle CaCB Receptor
D-cis-diltiazemIncreases dissociation rate (negative allostery)100 µMPurified Skeletal Muscle CaCB Receptor
DepolarizationIncreases affinity (5-fold)---L-type Channels

Table 2: Allosteric Modulation of the this compound Binding Site. This table highlights key modulators that influence the binding affinity of this compound through allosteric interactions or by affecting channel state.

Experimental Protocols

The characterization of the this compound binding site relies on a combination of biochemical and electrophysiological techniques.

Radioligand Binding Assay

This technique is used to quantify the affinity (K_d) and density (B_max) of this compound binding sites in a given tissue preparation.

Methodology:

  • Membrane Preparation: Isolate membranes rich in VGCCs (e.g., from skeletal muscle t-tubules, cardiac sarcolemma, or brain synaptosomes) through differential centrifugation and sucrose (B13894) gradient fractionation.

  • Incubation: Incubate the prepared membranes with radiolabeled this compound (e.g., [³H]this compound) at various concentrations. The incubation is performed at a controlled temperature (e.g., 4°C or 30°C) and in a buffer containing specific ion concentrations (e.g., 0.4 µM Ca²⁺) to assess modulation.

  • Determination of Non-specific Binding: In a parallel set of experiments, include a high concentration of unlabeled this compound or verapamil to saturate the specific binding sites. The remaining radioactivity is considered non-specific binding.

  • Separation: Rapidly separate the membrane-bound radioligand from the free radioligand. This is typically achieved by vacuum filtration through glass fiber filters, which trap the membranes.

  • Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.

  • Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Analyze the data using Scatchard plots to determine the K_d and B_max values.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep Membrane Preparation (e.g., Cardiac Sarcolemma) incubate Incubate membranes with radiolabeled this compound prep->incubate separate Separate Bound/Free Ligand (Vacuum Filtration) incubate->separate count Quantify Radioactivity (Scintillation Counting) separate->count subtract Calculate Specific Binding (Total - Non-specific) count->subtract analyze Scatchard Analysis subtract->analyze result Determine Kd and Bmax analyze->result

Caption: Workflow for a typical radioligand binding assay.

Photoaffinity Labeling

This powerful technique is used to covalently tag the this compound binding site, allowing for the direct identification of the protein subunits and specific amino acid residues that form the receptor.

Methodology:

  • Probe Synthesis: Synthesize a photoactive analog of this compound. This involves chemically modifying the drug to include a photoreactive group (e.g., an arylazide) and often a radioactive or fluorescent tag for detection.

  • Binding: Incubate the membrane preparation with the photoactive probe under conditions that favor binding to the target VGCC.

  • Photolysis: Irradiate the sample with UV light of a specific wavelength. This activates the photoreactive group, causing it to form a highly reactive intermediate that covalently bonds to nearby amino acid residues within the binding pocket.

  • Quenching & Solubilization: Quench the reaction and solubilize the membrane proteins using detergents.

  • Protein Separation: Separate the labeled proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Identification:

    • Autoradiography: If a radiolabel was used, expose the gel to X-ray film to visualize the covalently labeled protein bands.

    • Immunoprecipitation: Use antibodies specific to VGCC subunits to confirm the identity of the labeled protein.

    • Mass Spectrometry: For precise residue identification, excise the labeled protein band, digest it into smaller peptides (e.g., with trypsin), and analyze the fragments using mass spectrometry to identify the peptide covalently modified by the probe.

Photoaffinity_Labeling_Workflow cluster_id Identification of Labeled Site start Synthesize Photoactive This compound Analog bind Bind Probe to VGCCs in Membranes start->bind uv UV Irradiation (Covalent Cross-linking) bind->uv separate Protein Separation (SDS-PAGE) uv->separate ip Immunoprecipitation separate->ip ms Proteolytic Digestion & Mass Spectrometry separate->ms result Identify Labeled Subunit and Amino Acid Residues ip->result ms->result

Caption: Experimental workflow for photoaffinity labeling.

Whole-Cell Electrophysiology

This technique measures the ion flow through VGCCs in real-time, allowing for a functional characterization of this compound's blocking action, including its state- and use-dependence.

Methodology:

  • Cell Preparation: Use isolated cells (e.g., cardiomyocytes) or a heterologous expression system (e.g., HEK293 or tsA 201 cells, or Xenopus oocytes) engineered to express specific VGCC subunits (α1, β, α2δ).

  • Patch-Clamp Recording: Establish a whole-cell patch-clamp configuration. This involves forming a high-resistance seal between a glass micropipette and the cell membrane, then rupturing the membrane patch to gain electrical access to the cell's interior.

  • Voltage Protocol Application: Use a patch-clamp amplifier and software to apply specific voltage-clamp protocols to control the cell's membrane potential and elicit calcium currents.

    • Tonic Block: Apply infrequent depolarizing steps (e.g., once every 5-10 seconds, or 0.1-0.2 Hz) from a negative holding potential to measure the block of channels in the resting state.

    • Use-Dependent Block: Apply a train of more frequent depolarizing pulses (e.g., at 1 Hz) to measure the cumulative block as channels cycle through open and inactivated states.

  • Drug Application: Perfuse the cell with a solution containing a known concentration of this compound and measure the reduction in current amplitude.

  • Data Analysis: Quantify the percentage of current blocked under different voltage protocols and drug concentrations. Analyze the kinetics of block onset to understand the interaction with different channel states.

Mechanisms and Modulatory Pathways

The interaction of this compound with VGCCs is a dynamic process governed by the channel's conformational state and the local ionic environment.

State_Dependent_Block Resting Resting (Closed) Open Open Resting->Open Depolarization Open->Resting Repolarization Inactivated Inactivated Open->Inactivated Sustained Depolarization Blocked_O Open-Blocked Open->Blocked_O Inactivated->Resting Repolarization Blocked_I Inactivated-Blocked Inactivated->Blocked_I Drug This compound Drug->Blocked_O High Affinity (Fast) Drug->Blocked_I High Affinity (Fast)

Caption: State-dependent binding mechanism of this compound.

The diagram above illustrates the principle of state-dependent block. The channel transitions between resting, open, and inactivated states in response to changes in membrane potential. This compound has a much higher affinity for the open and inactivated states, rapidly binding to and "trapping" the channel in a non-conducting, blocked conformation. This preferential binding to active channel states is the molecular basis for its use-dependent therapeutic efficacy.

Allosteric_Modulation Devapamil_Site High-Affinity This compound Site Ca_mM Ca²⁺ (mM) Ca_mM->Devapamil_Site Negative Modulation Diltiazem_Site Diltiazem (B1670644) Site Diltiazem_Site->Devapamil_Site Negative Modulation Ca_uM Ca²⁺ (µM) Ca_uM->Devapamil_Site Positive Modulation

Caption: Allosteric modulation of the this compound binding site.

The affinity of this compound for its primary receptor site is not fixed but is allosterically regulated by other factors. As shown, high (millimolar) concentrations of intracellular calcium and the binding of other drugs like diltiazem at their distinct sites negatively impact this compound binding, increasing its dissociation rate. Conversely, lower (micromolar) calcium concentrations can stabilize the high-affinity binding conformation.

Conclusion

The this compound binding site on voltage-gated calcium channels is a well-defined receptor located in the inner pore of the α1 subunit. Its interaction with phenylalkylamines is characterized by high affinity, profound state- and use-dependence, and complex allosteric regulation. A multi-faceted experimental approach, combining biochemical methods like radioligand binding and photoaffinity labeling with functional electrophysiological analysis, has been instrumental in defining these properties. For drug development professionals, understanding these molecular details is paramount for the rational design of new calcium channel blockers with improved selectivity, state-dependency, and therapeutic profiles for treating a range of cardiovascular and neurological disorders.

References

The Role of Devapamil in Elucidating Calcium Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium (Ca²⁺) signaling is a ubiquitous and versatile intracellular signaling mechanism that governs a myriad of cellular processes, from muscle contraction and neurotransmission to gene expression and apoptosis. The precise spatial and temporal control of intracellular Ca²⁺ concentrations is paramount for normal physiological function. Voltage-gated calcium channels (VGCCs) are key players in regulating Ca²⁺ influx from the extracellular space, thereby initiating and shaping Ca²⁺ signals. Among the pharmacological tools used to investigate the intricate world of calcium signaling, the phenylalkylamine (PAA) class of L-type calcium channel blockers has proven invaluable. Devapamil, also known as desmethoxyverapamil, is a potent and well-characterized member of this class. This technical guide provides an in-depth exploration of the role of this compound in studying calcium signaling pathways, complete with quantitative data, detailed experimental protocols, and visual representations of key concepts to aid researchers in their scientific endeavors.

This compound, a derivative of Verapamil, acts as a high-affinity antagonist of L-type calcium channels[1][2]. Its mechanism of action involves binding to the alpha 1 subunit of the L-type calcium channel, the pore-forming subunit responsible for calcium conduction[1][3]. The binding of this compound is state-dependent, meaning its affinity for the channel is influenced by the conformational state of the channel (resting, open, or inactivated)[2]. This property makes this compound a particularly insightful tool for probing the dynamic nature of calcium channel function. Furthermore, the stereoselectivity of phenylalkylamines, with different enantiomers exhibiting distinct potencies, adds another layer of complexity and utility in dissecting their interaction with the channel.

This guide will delve into the specifics of this compound's interaction with calcium channels, present key quantitative data for experimental design, provide detailed protocols for its application in research, and illustrate the underlying signaling pathways and experimental workflows.

Quantitative Data for this compound

The following tables summarize key quantitative parameters related to this compound's interaction with calcium channels, providing a valuable resource for experimental design and data interpretation.

ParameterValueChannel Type/TissueConditionsReference
Kd (dissociation constant) 13 ± 2.6 nMPurified skeletal muscle receptor for organic calcium channel blockers4°C, in the presence of 0.4 µM Ca²⁺
IC50 (half maximal inhibitory concentration) ~50 nM (for closed channel block)L-type calcium channelsResting state
IC50 90 µM (for Sr²⁺ current)L-type Ca²⁺-channels in smooth muscle-like (A7r5) cellsExtracellular application of quaternary this compound (qD888)
IC50 27 µM (for Na⁺ current)L-type Ca²⁺-channels in smooth muscle-like (A7r5) cellsExtracellular application of quaternary this compound (qD888)

Table 1: Binding Affinity and Inhibitory Concentration of this compound. This table provides key binding and inhibition constants for this compound, crucial for determining appropriate concentrations for in vitro and in cell-based assays.

EnantiomerPotencyTarget/EffectReference
(-)-DevapamilMore potent enantiomerL-type calcium channel block
(+)-DevapamilLess potent enantiomerL-type calcium channel block

Table 2: Stereoselectivity of Phenylalkylamines. Phenylalkylamines like this compound exhibit stereoisomerism, with the (-)-enantiomer generally being the more potent blocker of L-type calcium channels. This is an important consideration for interpreting experimental results.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research. The following sections provide step-by-step protocols for key experiments used to study calcium signaling pathways.

Whole-Cell Patch-Clamp Recording to Study this compound's Effect on L-type Calcium Currents

This protocol allows for the direct measurement of ionic currents across the cell membrane, providing a high-resolution view of this compound's inhibitory action on L-type calcium channels.

Materials:

  • Cell culture of interest expressing L-type calcium channels (e.g., cardiomyocytes, neurons, or transfected HEK293 cells)

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • Pipette puller and microforge

  • External solution (in mM): 140 NaCl, 5.4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal (pipette) solution (in mM): 120 CsCl, 10 EGTA, 5 Mg-ATP, 0.3 Na-GTP, 10 HEPES (pH 7.2 with CsOH)

  • This compound stock solution (in DMSO or ethanol)

Procedure:

  • Cell Preparation: Plate cells on glass coverslips suitable for microscopy and patch-clamp recording.

  • Pipette Fabrication: Pull glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

  • Establish Whole-Cell Configuration:

    • Mount the coverslip in the recording chamber and perfuse with the external solution.

    • Approach a target cell with the micropipette under visual control.

    • Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

    • Apply a brief pulse of stronger suction to rupture the membrane patch, establishing the whole-cell configuration.

  • Data Acquisition:

    • Clamp the cell membrane potential at a holding potential of -80 mV.

    • Apply depolarizing voltage steps (e.g., to 0 mV for 200 ms) to elicit L-type calcium currents.

    • Record baseline currents in the absence of this compound.

  • Drug Application:

    • Perfuse the recording chamber with the external solution containing the desired concentration of this compound.

    • Allow sufficient time for the drug to equilibrate and exert its effect.

  • Record this compound's Effect:

    • Apply the same voltage-step protocol as in the baseline recording to measure the inhibited calcium currents.

  • Data Analysis:

    • Measure the peak current amplitude before and after this compound application.

    • Calculate the percentage of current inhibition.

    • To study state-dependence, vary the holding potential or the frequency of depolarizing pulses. For example, a more depolarized holding potential will increase the proportion of channels in the inactivated state, potentially increasing the blocking effect of this compound.

Radioligand Binding Assay to Determine this compound's Affinity for Calcium Channels

This assay quantifies the binding of a radiolabeled ligand to its receptor, allowing for the determination of binding affinity (Kd) and the number of binding sites (Bmax).

Materials:

  • Membrane preparations from tissues or cells expressing L-type calcium channels

  • Radiolabeled this compound (e.g., [³H]-Devapamil) or a competing radioligand (e.g., [³H]-PN200-110)

  • Unlabeled this compound for competition assays

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Filtration manifold

  • Scintillation counter and scintillation fluid

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and isolate the membrane fraction by centrifugation.

  • Saturation Binding Assay (to determine Kd and Bmax of radiolabeled this compound):

    • Incubate a fixed amount of membrane protein with increasing concentrations of radiolabeled this compound.

    • For each concentration, prepare a parallel set of tubes containing a high concentration of unlabeled this compound to determine non-specific binding.

    • Incubate at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

  • Competition Binding Assay (to determine the Ki of unlabeled this compound):

    • Incubate a fixed amount of membrane protein with a fixed concentration of a radiolabeled ligand (e.g., [³H]-PN200-110) and increasing concentrations of unlabeled this compound.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the incubation mixture through glass fiber filters using a filtration manifold.

    • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • For saturation binding, subtract non-specific binding from total binding to obtain specific binding. Plot specific binding versus the concentration of radiolabeled this compound and fit the data to a one-site binding model to determine Kd and Bmax.

    • For competition binding, plot the percentage of specific binding of the radioligand versus the concentration of unlabeled this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Measurement of Intracellular Calcium Concentration Using Fluorescent Indicators

This method utilizes fluorescent dyes that change their spectral properties upon binding to Ca²⁺, allowing for the visualization and quantification of changes in intracellular Ca²⁺ concentration in response to stimuli and the effect of this compound.

Materials:

  • Cells of interest cultured on glass-bottom dishes or coverslips

  • Fluorescent Ca²⁺ indicator (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other physiological saline

  • This compound stock solution

  • Fluorescence microscope or plate reader equipped for ratiometric imaging (for Fura-2) or single-wavelength excitation/emission.

Procedure:

  • Cell Loading with Ca²⁺ Indicator:

    • Prepare a loading solution containing the Ca²⁺ indicator (e.g., 2-5 µM Fura-2 AM) and Pluronic F-127 (to aid in dye solubilization) in HBSS.

    • Incubate the cells with the loading solution at 37°C for 30-60 minutes.

    • Wash the cells with HBSS to remove excess dye.

  • Baseline Measurement:

    • Mount the coverslip on the microscope stage and perfuse with HBSS.

    • Record the baseline fluorescence intensity (or ratio for Fura-2) of the cells.

  • Stimulation and this compound Application:

    • Pre-incubate the cells with the desired concentration of this compound for a specified period.

    • Apply a stimulus known to increase intracellular Ca²⁺ (e.g., high potassium solution to depolarize the membrane and open VGCCs, or a specific agonist).

  • Data Acquisition:

    • Continuously record the fluorescence intensity (or ratio) before, during, and after the application of the stimulus in the presence and absence of this compound.

  • Data Analysis:

    • For ratiometric dyes like Fura-2, calculate the ratio of fluorescence emission at two different excitation wavelengths (e.g., 340 nm and 380 nm).

    • For single-wavelength dyes like Fluo-4, express the change in fluorescence as a relative change from baseline (ΔF/F₀).

    • Compare the amplitude and kinetics of the Ca²⁺ response in the presence and absence of this compound to quantify its inhibitory effect.

Visualizing Calcium Signaling and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in calcium signaling and the experimental workflows involving this compound.

G Mechanism of L-type Calcium Channel Block by this compound cluster_membrane Cell Membrane Ca_channel L-type Ca²⁺ Channel (α1 subunit) Intracellular Intracellular Space [Ca²⁺] ~nM Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Extracellular Extracellular Space [Ca²⁺] ~mM Extracellular->Ca_influx Ca²⁺ Signaling Downstream Ca²⁺ Signaling Intracellular->Signaling Activates Depolarization Membrane Depolarization Depolarization->Ca_channel Opens This compound This compound This compound->Ca_channel Binds to inactivated state Block Block Ca_influx->Intracellular Block->Ca_channel Inhibits

Figure 1: Mechanism of L-type calcium channel blockade by this compound.

G Experimental Workflow: Patch-Clamp Analysis of this compound Start Start: Prepare Cells and Solutions Establish_WCC Establish Whole-Cell Configuration Start->Establish_WCC Record_Baseline Record Baseline Ca²⁺ Currents Establish_WCC->Record_Baseline Apply_this compound Apply this compound Record_Baseline->Apply_this compound Record_Inhibited Record Inhibited Ca²⁺ Currents Apply_this compound->Record_Inhibited Analyze_Data Analyze Data: % Inhibition, State-Dependence Record_Inhibited->Analyze_Data End End Analyze_Data->End

Figure 2: Workflow for patch-clamp analysis of this compound's effects.

G Logical Relationship: State-Dependent Block by this compound Resting Resting State (Low Affinity) Open Open State (Moderate Affinity) Resting->Open Depolarization Inactivated Inactivated State (High Affinity) Open->Inactivated Sustained Depolarization Inactivated->Resting Repolarization This compound This compound This compound->Resting Binds This compound->Open Binds This compound->Inactivated Preferentially Binds

Figure 3: State-dependent binding of this compound to L-type calcium channels.

Conclusion

This compound stands as a powerful pharmacological tool for the investigation of calcium signaling pathways. Its high affinity and state-dependent blockade of L-type calcium channels allow researchers to dissect the intricate roles of these channels in a wide array of cellular functions. By providing a comprehensive overview of its mechanism of action, quantitative data, and detailed experimental protocols, this technical guide aims to empower researchers, scientists, and drug development professionals to effectively utilize this compound in their quest to unravel the complexities of calcium signaling and to develop novel therapeutic strategies targeting these fundamental pathways. The careful application of the methodologies and a thorough understanding of the principles outlined herein will undoubtedly contribute to advancing our knowledge in this critical area of cell biology and pharmacology.

References

Methodological & Application

Application Notes and Protocols for Devapamil in Cardiomyocyte Patch Clamp Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Devapamil, also known as (-)-desmethoxyverapamil or D888, is a potent phenylalkylamine L-type calcium channel blocker. It is a derivative of verapamil (B1683045) and is characterized by its high affinity and stereoselective action on the CaV1.2 channel, which plays a crucial role in cardiac excitation-contraction coupling.[1] These application notes provide a comprehensive guide for utilizing this compound in patch clamp experiments on isolated cardiomyocytes to investigate its effects on L-type calcium currents (ICa,L) and action potentials.

Mechanism of Action

This compound exerts its inhibitory effect on L-type calcium channels primarily by binding to the intracellular side of the channel pore. The binding is state-dependent, with a higher affinity for the open and inactivated states of the channel compared to the resting state. This results in a use-dependent block, where the degree of inhibition increases with the frequency of channel activation. By blocking the influx of Ca2+ during the plateau phase of the cardiac action potential, this compound reduces the trigger for calcium-induced calcium release from the sarcoplasmic reticulum, leading to a negative inotropic effect.

Data Presentation

The quantitative effects of this compound on cardiomyocyte electrophysiology are not extensively documented in publicly available literature with precise IC50 values and dose-dependent effects on action potential duration. However, based on its classification as a potent L-type calcium channel blocker, the expected effects are summarized below. Researchers should determine the precise dose-response relationships empirically in their specific experimental model.

Table 1: Expected Electrophysiological Effects of this compound on Cardiomyocytes

ParameterExpected EffectTypical Concentration Range (for Verapamil analogs)Notes
L-type Ca2+ Current (ICa,L)
Peak ICa,L AmplitudePotent, concentration-dependent reduction10 nM - 10 µMThis compound is reported to be more potent than verapamil.[1] The block is use-dependent, increasing with stimulation frequency.
IC50 for ICa,L BlockNot consistently reported for this compoundMicromolar to sub-micromolar rangeIC50 values for verapamil on L-type calcium channels are in the micromolar range and can be influenced by the holding potential and stimulation frequency.
Action Potential Parameters
Action Potential Duration (APD)Shortening100 nM - 10 µMPrimarily due to the reduction of the inward Ca2+ current during the plateau phase.[1]
APD50Concentration-dependent shortening-
APD90Concentration-dependent shortening-
Plateau Phase AmplitudeReduction100 nM - 10 µMDirect consequence of L-type calcium channel blockade.
Maximum Upstroke Velocity (dV/dtmax)Minimal to no effectUp to 10 µMPrimarily dependent on the fast sodium current, which is not the main target of this compound.[1]
Resting Membrane PotentialNo significant changeUp to 10 µMNot expected to be directly affected by L-type calcium channel block.

Experimental Protocols

The following are detailed protocols for performing whole-cell patch clamp experiments in isolated ventricular cardiomyocytes to assess the effects of this compound.

Cardiomyocyte Isolation

Ventricular myocytes should be isolated from adult mammalian hearts (e.g., rat, guinea pig, or rabbit) using established enzymatic digestion protocols involving Langendorff perfusion with collagenase and protease.

Protocol 1: Voltage-Clamp Recording of L-type Ca2+ Current (ICa,L)

Objective: To measure the concentration-dependent block of ICa,L by this compound.

Solutions:

  • External Solution (in mM): 135 NaCl, 5.4 CsCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH. To block Na+ and K+ currents, Tetrodotoxin (TTX, 10-30 µM) can be added, and KCl is replaced with CsCl.

  • Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 5 MgATP, 10 HEPES, 5 Tris-GTP. pH adjusted to 7.2 with CsOH.

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and make fresh serial dilutions in the external solution on the day of the experiment.

  • Establish a stable whole-cell configuration with a gigaohm seal (>1 GΩ).

  • Hold the cell at a holding potential of -80 mV.

  • To inactivate Na+ channels and T-type Ca2+ channels, apply a pre-pulse to -40 mV for 200-500 ms (B15284909).

  • Immediately following the pre-pulse, apply a depolarizing test pulse to 0 mV for 200-300 ms to elicit ICa,L.

  • Record baseline ICa,L for a stable period (e.g., 5 minutes).

  • Perfuse the cell with increasing concentrations of this compound, allowing for steady-state block to be reached at each concentration (typically 3-5 minutes).

  • Record ICa,L at each concentration.

  • To assess use-dependent block, vary the frequency of the depolarizing test pulses (e.g., 0.1 Hz, 0.5 Hz, 1 Hz) in the presence of a fixed concentration of this compound.

Protocol 2: Current-Clamp Recording of Action Potentials

Objective: To determine the effects of this compound on the action potential waveform.

Solutions:

  • External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 120 K-aspartate, 20 KCl, 10 NaCl, 5 MgATP, 10 HEPES, 0.1 EGTA. pH adjusted to 7.2 with KOH.

Procedure:

  • Prepare this compound solutions as described in Protocol 1.

  • Establish a stable whole-cell configuration.

  • Switch to current-clamp mode.

  • Elicit action potentials by injecting short (2-5 ms) suprathreshold depolarizing current pulses at a constant frequency (e.g., 1 Hz).

  • Record stable baseline action potentials.

  • Perfuse the cell with increasing concentrations of this compound, allowing for the effect to stabilize at each concentration.

  • Record action potentials and analyze parameters such as APD at 20%, 50%, and 90% repolarization (APD20, APD50, APD90), resting membrane potential, and action potential amplitude.

Mandatory Visualizations

Signaling Pathway of this compound Action

Devapamil_Action_Pathway cluster_cell Cardiomyocyte This compound This compound L_type_Ca_Channel L-type Ca²⁺ Channel (CaV1.2) This compound->L_type_Ca_Channel blocks (intracellularly, state-dependent) Membrane Ca_Influx Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx opens CICR Calcium-Induced Calcium Release (CICR) from Sarcoplasmic Reticulum Ca_Influx->CICR triggers Contraction Cardiomyocyte Contraction CICR->Contraction leads to

Caption: Signaling pathway of this compound's action in a cardiomyocyte.

Experimental Workflow for this compound Patch Clamp Studies

Devapamil_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Isolation Cardiomyocyte Isolation Solution_Prep Prepare External/Internal Solutions & this compound Stock Patch Establish Whole-Cell Patch Clamp Configuration Cell_Isolation->Patch Solution_Prep->Patch Baseline Record Baseline (I_Ca,L or Action Potential) Patch->Baseline Drug_Application Perfuse with This compound (increasing concentrations) Baseline->Drug_Application Data_Recording Record Data at Each Concentration Drug_Application->Data_Recording Data_Recording->Drug_Application next conc. Washout Washout Data_Recording->Washout Analysis Analyze Data: - I-V Curves - Dose-Response Curves - APD Changes Washout->Analysis

Caption: Experimental workflow for patch clamp analysis of this compound.

References

Application of Devapamil in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Devapamil, a phenylalkylamine derivative and an analog of verapamil, is a valuable pharmacological tool in high-throughput screening (HTS) campaigns. Its primary mechanisms of action, the blockade of L-type calcium channels and inhibition of P-glycoprotein (P-gp), make it a versatile compound for identifying and characterizing modulators of these important drug targets. These application notes provide detailed protocols for utilizing this compound in HTS assays to screen for novel L-type calcium channel blockers and P-glycoprotein inhibitors.

This compound acts as a potent blocker of L-type calcium channels, which are critical for regulating calcium influx into cells and are implicated in various cardiovascular diseases.[1][2] By inhibiting these channels, this compound can be used as a reference compound in screens designed to discover new antihypertensive and antianginal agents.

Furthermore, this compound is an effective inhibitor of P-glycoprotein (ABCB1), an ATP-binding cassette (ABC) transporter responsible for the efflux of a wide range of xenobiotics from cells.[3] Overexpression of P-gp is a major mechanism of multidrug resistance (MDR) in cancer cells. HTS assays employing this compound can identify compounds that reverse MDR or interact with P-gp, aiding in the development of more effective cancer chemotherapeutics.

Data Presentation

Table 1: Inhibitory Potency of Phenylalkylamines on L-type Calcium Channels
CompoundTargetAssay TypeIC50Reference
(-)-DevapamilL-type Ca2+ Channel (Wild Type)Radioligand Binding2.71 nM[4]
(-)-DevapamilL-type Ca2+ Channel (Mutant)Radioligand Binding0.82 nM[4]
VerapamilL-type Ca2+ Channel (Human Vascular)Tissue Contraction550 nM
VerapamilL-type Ca2+ Channel (Human Cardiac)Tissue Contraction123 nM
Table 2: Inhibitory Potency of Verapamil on P-glycoprotein
CompoundP-gp SubstrateCell LineAssay TypeIC50Reference
VerapamilRhodamine 123P-gp-overexpressing MCF7RFluorescence Accumulation~1-10 µM
VerapamilEtoposideCaco-2Permeability AssayNot specifiedNot specified
VerapamilVerapamilRat BrainIn vivo transportEC50 = 7.2 µM (for Cyclosporine A inhibition)

Signaling Pathways and Experimental Workflows

L-type Calcium Channel Blockade Signaling Pathway

L_type_calcium_channel Depolarization Membrane Depolarization L_type_Ca_Channel L-type Ca2+ Channel (Voltage-gated) Depolarization->L_type_Ca_Channel Activates Ca_influx Ca2+ Influx L_type_Ca_Channel->Ca_influx Allows Cellular_Response Cellular Response (e.g., Muscle Contraction, Neurotransmitter Release) Ca_influx->Cellular_Response Triggers This compound This compound This compound->L_type_Ca_Channel Blocks

Caption: this compound blocks L-type calcium channels, preventing calcium influx.

P-glycoprotein Inhibition Mechanism

P_glycoprotein_inhibition cluster_cell Cell Pgp P-glycoprotein (P-gp) Drug_out Drug Efflux Pgp->Drug_out Pumps out Drug_in Drug (e.g., Rhodamine 123) Drug_in->Pgp Binds This compound This compound This compound->Pgp Inhibits

Caption: this compound inhibits P-glycoprotein, preventing drug efflux from the cell.

HTS Workflow for L-type Calcium Channel Blockers

HTS_workflow_Ca_channel plate_prep Plate cells expressing L-type Ca2+ channels dye_loading Load with Ca2+-sensitive dye (e.g., Fluo-4 AM) plate_prep->dye_loading compound_add Add test compounds and this compound (control) dye_loading->compound_add depolarize Induce depolarization (e.g., with KCl) compound_add->depolarize readout Measure fluorescence intensity (FLIPR) depolarize->readout analysis Data analysis: Identify compounds that reduce fluorescence signal readout->analysis

Caption: HTS workflow for identifying L-type calcium channel blockers.

HTS Workflow for P-glycoprotein Inhibitors

HTS_workflow_Pgp plate_cells Plate cells overexpressing P-glycoprotein add_compounds Add test compounds and this compound (control) plate_cells->add_compounds add_substrate Add fluorescent P-gp substrate (e.g., Rhodamine 123) add_compounds->add_substrate incubate Incubate to allow efflux add_substrate->incubate measure_fluorescence Measure intracellular fluorescence incubate->measure_fluorescence analyze_data Data analysis: Identify compounds that increase fluorescence measure_fluorescence->analyze_data

Caption: HTS workflow for identifying P-glycoprotein inhibitors.

Experimental Protocols

Protocol 1: Fluorescence-Based HTS Assay for L-type Calcium Channel Blockers

This protocol is adapted from generic fluorescence-based calcium flux assays and is suitable for a high-throughput format using a Fluorometric Imaging Plate Reader (FLIPR).

1. Cell Culture and Plating:

  • Culture a cell line stably expressing the human L-type calcium channel (e.g., HEK293 or CHO cells) in appropriate growth medium.

  • Seed the cells into 384-well black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay.

  • Incubate the plates at 37°C in a 5% CO2 incubator for 24-48 hours.

2. Dye Loading:

  • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Remove the growth medium from the cell plates and add the dye-loading buffer to each well.

  • Incubate the plates for 60 minutes at 37°C or room temperature, protected from light.

3. Compound Addition:

  • Prepare serial dilutions of test compounds and this compound (as a positive control) in the assay buffer. A typical starting concentration for this compound would be in the range of its IC50 (e.g., 10 µM, with serial dilutions).

  • After the dye-loading incubation, wash the cells with assay buffer.

  • Add the diluted compounds and controls to the respective wells of the cell plate.

  • Incubate for 15-30 minutes at room temperature.

4. Calcium Flux Measurement:

  • Prepare a depolarizing stimulus solution containing a high concentration of potassium chloride (e.g., 90 mM KCl) in the assay buffer.

  • Place the cell plate into a FLIPR instrument.

  • Initiate the reading by adding the depolarizing stimulus to all wells simultaneously.

  • Measure the fluorescence intensity kinetically for 2-3 minutes.

5. Data Analysis:

  • The increase in fluorescence upon depolarization corresponds to calcium influx.

  • Determine the inhibitory effect of the test compounds by comparing the fluorescence signal in the presence of the compound to the control wells (vehicle-treated).

  • Calculate the percentage of inhibition and, for active compounds, determine the IC50 value.

Protocol 2: Rhodamine 123 Efflux Assay for P-glycoprotein Inhibitors

This protocol is based on the widely used Rhodamine 123 accumulation and efflux assay to screen for P-gp inhibitors.

1. Cell Culture and Plating:

  • Culture a cell line that overexpresses P-glycoprotein (e.g., MCF7/ADR or K562/ADR) and its parental, non-resistant cell line.

  • Seed the cells into 96-well or 384-well black, clear-bottom microplates.

  • Incubate the plates at 37°C in a 5% CO2 incubator until the cells reach the desired confluency.

2. Compound Incubation:

  • Prepare serial dilutions of test compounds and this compound (as a positive control) in a suitable buffer (e.g., phenol (B47542) red-free medium). A recommended concentration range for verapamil, a close analog, is 1-50 µM.

  • Add the diluted compounds to the wells of both the P-gp overexpressing and parental cell plates.

3. Substrate Loading and Efflux:

  • Add the fluorescent P-gp substrate, Rhodamine 123, to all wells at a final concentration of approximately 1-5 µM.

  • Incubate the plates for 30-60 minutes at 37°C to allow for substrate accumulation and efflux.

4. Measurement of Intracellular Fluorescence:

  • After incubation, wash the cells with ice-cold PBS to remove extracellular Rhodamine 123 and stop the efflux process.

  • Lyse the cells using a suitable lysis buffer.

  • Measure the intracellular fluorescence using a fluorescence plate reader (excitation ~485 nm, emission ~525 nm).

5. Data Analysis:

  • P-gp inhibitors will block the efflux of Rhodamine 123, leading to higher intracellular fluorescence in the P-gp overexpressing cells.

  • Calculate the fluorescence accumulation ratio (fluorescence in P-gp overexpressing cells / fluorescence in parental cells).

  • A ratio approaching 1 in the presence of a test compound indicates P-gp inhibition.

  • Determine the IC50 value for active compounds by plotting the percentage of inhibition against the compound concentration.

References

Devapamil as a Pharmacological Tool in Cardiac Hypertrophy Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiac hypertrophy, an increase in the mass of the heart muscle, is initially an adaptive response to pressure or volume overload. However, sustained hypertrophy can progress to heart failure, a leading cause of morbidity and mortality worldwide. Understanding the molecular mechanisms driving cardiac hypertrophy is crucial for the development of effective therapeutic interventions. Devapamil, a calcium channel blocker and a derivative of verapamil (B1683045), presents a valuable pharmacological tool for investigating the role of calcium signaling in cardiac hypertrophy models.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound in both in vitro and in vivo models of cardiac hypertrophy.

Disclaimer: Scientific literature specifically investigating "this compound" in cardiac hypertrophy models is limited. As this compound, also known as desmethoxyverapamil, is a direct derivative of the well-researched calcium channel blocker verapamil, the data and protocols presented herein are based on studies conducted with verapamil.[1][2] It is scientifically reasonable to extrapolate these findings to this compound due to their shared mechanism of action as L-type calcium channel blockers.[1] Researchers should, however, validate these protocols and expected outcomes for this compound in their specific experimental settings.

Mechanism of Action

This compound, like verapamil, is a phenylalkylamine that primarily blocks L-type voltage-gated calcium channels. In cardiomyocytes, the influx of extracellular calcium through these channels is a critical trigger for excitation-contraction coupling and also activates various intracellular signaling pathways involved in gene expression and cell growth. By inhibiting this calcium influx, this compound can modulate the signaling cascades that lead to pathological cardiac hypertrophy.

The development of cardiac hypertrophy is a complex process involving multiple signaling pathways. Key pathways implicated include the calcineurin-NFAT pathway, the mitogen-activated protein kinase (MAPK) cascades (including ERK1/2), and the phosphoinositide 3-kinase (PI3K)-Akt pathway. Calcium is a crucial second messenger in many of these pathways. Therefore, by attenuating intracellular calcium concentration, this compound is hypothesized to interfere with the pro-hypertrophic signaling cascade.

Data Presentation: Efficacy of Verapamil (as a proxy for this compound) in Cardiac Hypertrophy Models

The following tables summarize quantitative data from preclinical studies investigating the effects of verapamil in various models of cardiac hypertrophy.

Table 1: In Vivo Efficacy of Verapamil in Animal Models of Cardiac Hypertrophy

Animal ModelHypertrophy InducerVerapamil DosageDuration of TreatmentKey FindingsReference
Spontaneously Hypertensive Rats (SHR)Genetic Hypertension0.75 mg/mL in drinking waterUp to 45 weeksSignificantly decreased the ratio of ventricular weight to body weight.
RatsL-NAME (NO synthase inhibitor)Not specified40 daysMaintained the numerical density of cardiomyocytes close to the control group and prevented a significant increase in left ventricular myocardium volume.
RatsHypoxia200 mg/kg total dose (subcutaneous)10 daysSignificantly reduced the dry heart weight to body weight ratio.
DogsChronic Infusion (no inducer)0.005 or 0.01 mg/kg/min7.2 monthsInduced biventricular and septal hypertrophy. Total ventricular weight increased by 22%.
RatsIsoproterenol100 mg/L in drinking water or 10 mg/kg IP twice daily7 daysDid not prevent isoproterenol-induced increases in total heart weight and regional hypertrophy.
RatsL-thyroxinNot specified10 daysInhibited the overexpression of RyR2 and SERCA mRNA induced by L-thyroxin.

Table 2: In Vitro Efficacy of Verapamil on Cardiomyocyte Hypertrophy

Cell TypeHypertrophy InducerVerapamil ConcentrationDuration of TreatmentKey FindingsReference
Rat CardiomyocytesIschemia-ReperfusionNot specifiedPreconditioningReduced intracellular free Ca2+ and reversed the reduction in L-type calcium current, improving cardiac function.

Note: The conflicting findings, particularly the induction of hypertrophy in a canine model, highlight the complexity of calcium channel blockade in the heart and suggest that the effects of this compound may be context-dependent (e.g., species, model of hypertrophy, and duration of treatment). Researchers should carefully consider these factors in their experimental design.

Experimental Protocols

In Vitro Model: Phenylephrine-Induced Hypertrophy in Neonatal Rat Ventricular Myocytes (NRVMs)

This protocol describes the induction of hypertrophy in primary neonatal rat ventricular myocytes using the α1-adrenergic agonist phenylephrine (B352888), and the application of this compound as a pharmacological tool.

Materials:

  • Neonatal rat pups (1-2 days old)

  • Collagenase type II

  • Pancreatin

  • DMEM/F-12 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • 5-Bromo-2'-deoxyuridine (BrdU)

  • Phenylephrine (PE)

  • This compound hydrochloride

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cell culture dishes (gelatin-coated)

  • Reagents for immunofluorescence (e.g., anti-α-actinin antibody, DAPI)

  • Reagents for RNA extraction and qRT-PCR (e.g., TRIzol, primers for ANP, BNP, β-MHC)

Protocol:

  • NRVM Isolation and Culture:

    • Isolate ventricles from neonatal rat pups and mince the tissue.

    • Perform enzymatic digestion using a mixture of collagenase type II and pancreatin.

    • Collect and pool the cell suspensions.

    • Pre-plate the cells for 1-2 hours to enrich for cardiomyocytes by allowing fibroblasts to adhere preferentially.

    • Plate the non-adherent cardiomyocytes on gelatin-coated culture dishes in DMEM/F-12 with 10% FBS and penicillin-streptomycin.

    • After 24 hours, replace the medium with serum-free DMEM/F-12 containing BrdU (100 µM) for 48 hours to inhibit fibroblast proliferation.

  • Induction of Hypertrophy and this compound Treatment:

    • After the BrdU treatment, replace the medium with serum-free DMEM/F-12.

    • Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., DMSO or sterile water) and determine the desired final concentrations for your experiment (e.g., 1 µM, 10 µM, 100 µM).

    • Pre-treat the cells with this compound for 1 hour before inducing hypertrophy.

    • Induce hypertrophy by adding phenylephrine (PE) to the culture medium at a final concentration of 50-100 µM.

    • Include the following control groups:

      • Vehicle control (no PE, no this compound)

      • PE only

      • This compound only (at each concentration)

    • Incubate the cells for 48-72 hours.

  • Assessment of Hypertrophy:

    • Cell Size Measurement:

      • Fix the cells with 4% paraformaldehyde.

      • Permeabilize the cells with 0.1% Triton X-100.

      • Stain with an anti-α-actinin antibody to visualize the cardiomyocyte cytoskeleton and DAPI to stain the nuclei.

      • Capture images using fluorescence microscopy and measure the cell surface area using image analysis software (e.g., ImageJ).

    • Gene Expression Analysis:

      • Lyse the cells and extract total RNA using TRIzol or a similar reagent.

      • Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of hypertrophic markers such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and β-myosin heavy chain (β-MHC). Normalize the expression to a housekeeping gene (e.g., GAPDH).

In Vivo Model: Transverse Aortic Constriction (TAC) in Mice

This protocol describes the surgical induction of pressure overload hypertrophy in mice through transverse aortic constriction and the subsequent administration of this compound.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments

  • Suture material (e.g., 7-0 silk)

  • 27-gauge needle

  • This compound

  • Vehicle for this compound administration (e.g., saline)

  • Echocardiography system

Protocol:

  • Transverse Aortic Constriction (TAC) Surgery:

    • Anesthetize the mouse and place it in a supine position.

    • Perform a thoracotomy to expose the aortic arch.

    • Pass a 7-0 silk suture underneath the transverse aorta between the innominate and left common carotid arteries.

    • Place a 27-gauge needle parallel to the aorta.

    • Tie the suture snugly around the aorta and the needle.

    • Quickly remove the needle to create a constriction of a defined diameter.

    • Close the chest and allow the mouse to recover.

    • Perform a sham operation on a control group of mice, which involves the same surgical procedure without the aortic constriction.

  • This compound Administration:

    • Prepare a solution of this compound in a suitable vehicle.

    • The route of administration can be oral gavage, intraperitoneal injection, or via osmotic minipumps for continuous delivery. The dosage should be determined based on pilot studies, but a starting point could be extrapolated from verapamil studies (e.g., 10-50 mg/kg/day).

    • Begin this compound administration either before the TAC surgery (prophylactic) or at a specified time point after the surgery (therapeutic).

    • Administer the vehicle to the control and TAC-only groups.

  • Assessment of Cardiac Hypertrophy:

    • Echocardiography:

      • Perform serial echocardiography (e.g., at 1, 2, and 4 weeks post-TAC) to assess cardiac function and morphology.

      • Measure parameters such as left ventricular internal dimension at end-diastole (LVIDd) and end-systole (LVIDs), interventricular septal thickness (IVSth), and posterior wall thickness (PWth).

      • Calculate fractional shortening (FS) and ejection fraction (EF).

    • Gravimetric Analysis:

      • At the end of the experiment, euthanize the mice and excise the hearts.

      • Separate the atria and weigh the ventricles.

      • Measure the body weight and calculate the heart weight to body weight ratio (HW/BW) and heart weight to tibia length ratio (HW/TL).

    • Histological Analysis:

      • Fix the hearts in 4% paraformaldehyde and embed in paraffin.

      • Prepare sections and perform Hematoxylin and Eosin (H&E) staining to assess cardiomyocyte size.

      • Perform Masson's trichrome or Picrosirius red staining to evaluate fibrosis.

    • Gene and Protein Expression Analysis:

      • Harvest heart tissue for RNA and protein extraction.

      • Analyze the expression of hypertrophic markers (ANP, BNP, β-MHC) by qRT-PCR and/or Western blotting.

Visualization of Signaling Pathways and Workflows

Signaling Pathway of Cardiac Hypertrophy and this compound's Point of Intervention

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus Agonists Pro-hypertrophic Agonists (e.g., Phenylephrine, Angiotensin II) GPCR G-protein Coupled Receptors Agonists->GPCR PLC PLC GPCR->PLC MAPK MAPK Cascade (ERK1/2) GPCR->MAPK PI3K_Akt PI3K/Akt Pathway GPCR->PI3K_Akt L_type L-type Ca2+ Channel Ca_influx Ca2+ Influx L_type->Ca_influx This compound This compound This compound->L_type Inhibits IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca2+ Release (from SR) IP3->Ca_release PKC PKC DAG->PKC Calcineurin Calcineurin Ca_influx->Calcineurin Ca_release->Calcineurin NFAT NFAT Calcineurin->NFAT PKC->MAPK Gene_expression Hypertrophic Gene Expression (ANP, BNP, β-MHC) MAPK->Gene_expression Activates Hypertrophy Cardiac Hypertrophy PI3K_Akt->Hypertrophy Promotes NFAT->Gene_expression Activates Gene_expression->Hypertrophy

Caption: this compound inhibits L-type calcium channels, blocking a key trigger for hypertrophic signaling.

Experimental Workflow for In Vitro Studies

G cluster_analysis Analysis start Isolate & Culture NRVMs treatment Treat with this compound (or Vehicle) start->treatment induction Induce Hypertrophy with Phenylephrine treatment->induction incubation Incubate for 48-72 hours induction->incubation analysis Assess Hypertrophic Markers incubation->analysis cell_size Cell Size (Immunofluorescence) gene_expression Gene Expression (qRT-PCR) end Data Interpretation cell_size->end gene_expression->end

Caption: Workflow for assessing this compound's effect on in vitro cardiac hypertrophy.

Experimental Workflow for In Vivo Studies

G cluster_analysis Analysis start Induce Pressure Overload (TAC Surgery) treatment Administer this compound (or Vehicle) start->treatment monitoring Monitor Cardiac Function (Echocardiography) treatment->monitoring endpoint Endpoint Analysis (4 weeks post-TAC) monitoring->endpoint analysis Assess Hypertrophic Markers endpoint->analysis gravimetry Gravimetry (HW/BW, HW/TL) histology Histology (H&E, Masson's Trichrome) molecular Gene/Protein Expression end Data Interpretation gravimetry->end histology->end molecular->end

Caption: Workflow for evaluating this compound's therapeutic potential in an in vivo hypertrophy model.

Conclusion

This compound, as a calcium channel blocker, holds significant promise as a pharmacological tool to dissect the intricate role of calcium signaling in the pathogenesis of cardiac hypertrophy. The provided protocols for in vitro and in vivo models offer a robust framework for investigating the efficacy and mechanism of action of this compound. The variability in reported outcomes for its parent compound, verapamil, underscores the importance of careful experimental design and comprehensive analysis to elucidate the precise effects of this compound in different contexts of cardiac hypertrophy. These application notes and protocols are intended to guide researchers in designing and executing rigorous studies that will contribute to a deeper understanding of cardiac pathophysiology and the development of novel therapeutic strategies.

References

Application Notes and Protocols for Devapamil in Isolated Heart Preparations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Devapamil, also known as (-)-desmethoxyverapamil, is a potent phenylalkylamine calcium channel blocker. It is a derivative of Verapamil (B1683045) and acts as a highly stereoselective antagonist of L-type calcium channels.[1] These channels are crucial for the regulation of cardiac muscle contraction and electrical activity.[1] In isolated heart preparations, such as the Langendorff-perfused heart, this compound is a valuable tool for investigating cardiac physiology and the mechanisms of action of calcium channel blockers. Its primary effect is the reduction of calcium ion influx into cardiomyocytes, leading to negative inotropic (decreased contractility) and chronotropic (decreased heart rate) effects.

This document provides detailed experimental protocols for the use of this compound in isolated heart preparations, summarizes expected quantitative data, and visualizes key pathways and workflows. While specific quantitative data for this compound in isolated heart preparations is limited in publicly available literature, data for its parent compound, Verapamil, is extensively documented and will be used as a reference. It is important to note that this compound is considered more potent than Verapamil.[1]

Mechanism of Action

This compound, like Verapamil, exerts its effects by blocking voltage-dependent L-type calcium channels in cardiac and vascular smooth muscle cells. By inhibiting the influx of calcium ions into these cells, it interferes with the excitation-contraction coupling process. This leads to a reduction in myocardial contractility, a slowing of the heart rate by acting on the sinoatrial (SA) and atrioventricular (AV) nodes, and vasodilation of coronary and peripheral arteries.

Signaling Pathway of this compound Action

This compound Signaling Pathway cluster_membrane Cardiomyocyte Membrane cluster_cytosol Cytosol This compound This compound L_type_Ca_Channel L-type Ca²⁺ Channel This compound->L_type_Ca_Channel Blocks Ca_ion_in Ca²⁺ Influx Ca_ion_out Intracellular Ca²⁺ Ca_ion_in->Ca_ion_out Reduced Contraction Myocardial Contraction Ca_ion_out->Contraction Reduced Excitation- Contraction Coupling HR Heart Rate (SA/AV Node) Ca_ion_out->HR Reduced Pacemaker Activity

Caption: Signaling pathway of this compound in cardiomyocytes.

Data Presentation

The following tables summarize the expected dose-dependent effects of Verapamil on key cardiac parameters in an isolated Langendorff-perfused rat or rabbit heart model. These values can serve as a reference for designing experiments with this compound, keeping in mind its higher potency.

Table 1: Effect of Verapamil on Cardiac Contractility and Heart Rate

Concentration (M)Left Ventricular Developed Pressure (LVDP) (% of Baseline)Heart Rate (HR) (% of Baseline)Reference
1 x 10⁻⁸~90%~95%[2]
1 x 10⁻⁷~75%~85%[3]
5.98 x 10⁻⁸~50%Not specified
1 x 10⁻⁶~40%~70%
1 x 10⁻⁵Significant DecreaseSignificant Decrease

Table 2: Electrophysiological Effects of Verapamil in Isolated Rabbit Atrium

ParameterControlVerapamil (1 x 10⁻⁷ M)Reference
Sinoatrial Conduction Time (ms)40.0 +/- 4.850.0 +/- 6.4
Action Potential AmplitudeNormalDecreased
Phase 4 SlopeNormalDecreased
Action Potential DurationNormalProlonged

Experimental Protocols

Preparation of Langendorff Isolated Heart System

This protocol describes the standard procedure for setting up a Langendorff perfusion system for an isolated rodent (rat or rabbit) heart.

Materials:

  • Langendorff apparatus (including perfusion reservoir, water jacket, aortic cannula, and bubble trap)

  • Peristaltic pump

  • Pressure transducer

  • Data acquisition system

  • Krebs-Henseleit buffer (see composition below)

  • Carbogen (B8564812) gas (95% O₂ / 5% CO₂)

  • Surgical instruments (scissors, forceps)

  • Heparin

  • Anesthetic (e.g., sodium pentobarbital)

Krebs-Henseleit Buffer Composition (in mM):

ComponentConcentration
NaCl118
KCl4.7
CaCl₂2.5
MgSO₄1.2
KH₂PO₄1.2
NaHCO₃25
Glucose11

Procedure:

  • Prepare Krebs-Henseleit Buffer: Dissolve the salts in distilled water and continuously bubble with carbogen gas for at least 30 minutes to ensure oxygenation and a stable pH of 7.4.

  • Assemble Langendorff Apparatus: Set up the Langendorff system, ensuring all tubing is clean and free of air bubbles.

  • Warm the System: Circulate warm water (37°C) through the water jacket to maintain the temperature of the perfusion buffer and the heart.

  • Fill the Reservoir: Fill the perfusion reservoir with the oxygenated Krebs-Henseleit buffer.

  • Start Perfusion: Start the peristaltic pump to circulate the buffer through the system and remove any air bubbles from the aortic cannula.

Heart Isolation and Cannulation

Procedure:

  • Anesthetize the Animal: Anesthetize the rat or rabbit with an appropriate anesthetic (e.g., intraperitoneal injection of sodium pentobarbital).

  • Administer Heparin: Inject heparin into a suitable vein to prevent blood clotting.

  • Perform Thoracotomy: Open the thoracic cavity to expose the heart.

  • Excise the Heart: Quickly excise the heart and immediately place it in ice-cold Krebs-Henseleit buffer to arrest cardiac function and reduce metabolic demand.

  • Cannulate the Aorta: Identify the aorta and carefully mount it onto the aortic cannula of the Langendorff apparatus. Secure the aorta with a suture.

  • Initiate Retrograde Perfusion: Start retrograde perfusion with the Krebs-Henseleit buffer at a constant pressure (typically 60-80 mmHg). The heart should resume beating within a few minutes.

Experimental Protocol for this compound Administration

Procedure:

  • Stabilization Period: Allow the heart to stabilize for 20-30 minutes. During this time, monitor and record baseline parameters, including heart rate (HR), left ventricular developed pressure (LVDP), and coronary flow (CF).

  • Prepare this compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., distilled water or ethanol, depending on solubility) and then dilute it in the Krebs-Henseleit buffer to the desired final concentrations.

  • Baseline Recording: Record stable baseline data for at least 15-20 minutes before administering the drug.

  • This compound Administration: Introduce the this compound-containing Krebs-Henseleit buffer into the perfusion system. This can be done by switching to a secondary reservoir or by infusing the drug into the perfusion line.

  • Dose-Response Curve: To generate a dose-response curve, start with the lowest concentration of this compound and progressively increase the concentration in a stepwise manner. Allow the heart to reach a steady state at each concentration before recording data.

  • Data Acquisition: Continuously record HR, LVDP, and CF throughout the experiment. Other parameters such as electrocardiogram (ECG) and oxygen consumption can also be measured.

  • Washout Period: After the final drug concentration, perfuse the heart with drug-free Krebs-Henseleit buffer to observe the reversibility of the drug's effects.

Experimental Workflow Diagram

Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Langendorff System C Anesthetize Animal & Excise Heart A->C B Prepare Krebs-Henseleit Buffer B->C D Cannulate Aorta & Start Perfusion C->D E Stabilization Period (20-30 min) D->E F Record Baseline Data (15-20 min) E->F G Administer this compound (Dose-Response) F->G H Continuously Record Cardiac Parameters G->H I Washout with Drug-Free Buffer H->I J Analyze Heart Rate, LVDP, etc. I->J K Generate Dose-Response Curves J->K

Caption: Experimental workflow for this compound in isolated heart preparations.

Conclusion

The isolated Langendorff-perfused heart is a powerful model for studying the direct cardiac effects of this compound. By following the detailed protocols outlined in this document, researchers can obtain reliable and reproducible data on the electrophysiological and contractile effects of this potent calcium channel blocker. The provided quantitative data for Verapamil serves as a valuable reference for experimental design, and the visualized signaling pathway and experimental workflow offer a clear conceptual framework for conducting these studies.

References

Application Notes and Protocols for Electrophysiology Recording with Devapamil in HEK293 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Embryonic Kidney 293 (HEK293) cells are a cornerstone for heterologous expression of ion channels, providing a robust and reliable system for electrophysiological studies and compound screening. These cells offer a low endogenous channel background, high transfection efficiency, and are amenable to high-quality patch-clamp recordings. This document provides detailed application notes and protocols for characterizing the effects of Devapamil, a phenylalkylamine L-type calcium channel blocker, on voltage-gated calcium channels expressed in HEK293 cells.

This compound, a derivative of Verapamil, is a potent inhibitor of L-type calcium channels (CaV1.2), which play a critical role in various physiological processes, including cardiovascular function and neuronal signaling. Understanding the interaction of this compound with these channels is crucial for drug development and safety pharmacology. The following protocols and data are intended to guide researchers in performing whole-cell patch-clamp recordings to assess the potency and mechanism of action of this compound.

Data Presentation

The following tables summarize key quantitative data for this compound and related compounds. This data is essential for experimental design and interpretation of results.

Compound Target Channel Cell Type IC50 Hill Coefficient Reference
VerapamilCaV1.2HEK2938.15 µM0.74[1]
This compound L-type Ca2+ VariousPotent Blocker (Specific IC50 in HEK293 not available, Verapamil used as reference)--

Experimental Protocols

Cell Culture and Transfection

A consistent and healthy cell culture is paramount for obtaining high-quality electrophysiological data.

  • Cell Line: HEK293 cells stably or transiently expressing the human L-type calcium channel (CaV1.2 α1c, β2, and α2δ subunits).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418 for stable cell lines).

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Plating for Electrophysiology: Two to three days prior to recording, plate the cells onto glass coverslips at a low density to ensure the presence of isolated, single cells suitable for patch-clamping[2].

  • Transient Transfection (if applicable): Transfect cells with the necessary channel subunit cDNAs using a suitable transfection reagent according to the manufacturer's protocol. Recordings are typically performed 24-48 hours post-transfection.

Solutions for Whole-Cell Patch-Clamp Recording

The composition of the intracellular and extracellular solutions is critical for isolating and recording L-type calcium channel currents.

Solution Component Concentration (mM)
Extracellular NaCl100
KCl4
NMDG40
CaCl25
MgCl21
HEPES10
Glucose5
Sorbitol5
pH adjusted to 7.4 with HCl
Intracellular Cs Methansulfonate108
MgCl24.5
CaCl21
Phosphocreatine Na25
Creatine5
Pyruvate5
Oxalacetate5
Na2ATP4
HEPES24
EGTA10
pH adjusted to 7.2 with CsOH

Table adapted from a protocol for recording CaV1.2 currents in HEK293 cells[1].

This compound Stock Solution Preparation
  • Solvent: Prepare a high-concentration stock solution of this compound in Dimethyl Sulfoxide (DMSO).

  • Storage: Aliquot and store the stock solution at -20°C to avoid repeated freeze-thaw cycles.

  • Working Dilutions: On the day of the experiment, prepare fresh dilutions of this compound in the extracellular solution. The final DMSO concentration in the recording chamber should not exceed 0.1% to avoid solvent effects.

Whole-Cell Patch-Clamp Protocol for IC50 Determination

This protocol is designed to measure the dose-dependent inhibition of L-type calcium channels by this compound.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Cell Selection: Transfer a coverslip with adherent HEK293 cells to the recording chamber on an inverted microscope and perfuse with the extracellular solution. Select a healthy, isolated cell for recording.

  • Giga-ohm Seal Formation: Approach the selected cell with the patch pipette and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell recording configuration[2]. Allow the cell to stabilize for at least 5 minutes to ensure dialysis of the intracellular solution.

  • Voltage-Clamp Protocol:

    • Holding Potential: Clamp the cell membrane at a holding potential of -80 mV.

    • Current Elicitation: Elicit L-type calcium currents by applying depolarizing voltage steps to +10 mV for 300 ms (B15284909) at a frequency of 0.1 Hz.

  • Data Acquisition:

    • Baseline Recording: Record stable baseline currents for several minutes before drug application.

    • Drug Application: Perfuse the recording chamber with increasing concentrations of this compound, allowing the current to reach a steady-state at each concentration.

    • Washout: After the highest concentration, perfuse with the control extracellular solution to observe any washout of the drug effect.

  • Data Analysis:

    • Measure the peak inward current amplitude at each this compound concentration.

    • Normalize the current amplitudes to the baseline current.

    • Plot the normalized current as a function of the this compound concentration and fit the data with the Hill equation to determine the IC50 and Hill coefficient.

Mandatory Visualizations

Signaling Pathway of L-type Calcium Channel Blockade

This compound This compound LTCC L-type Calcium Channel (CaV1.2) This compound->LTCC blocks Ca_influx Ca²⁺ Influx LTCC->Ca_influx facilitates Ca_intracellular [Ca²⁺]i Ca_influx->Ca_intracellular increases PLC Phospholipase C (PLC) Ca_intracellular->PLC activates Downstream Downstream Cellular Responses Ca_intracellular->Downstream modulates IP3 Inositol Trisphosphate (IP₃) PLC->IP3 produces ER Endoplasmic Reticulum IP3->ER binds to receptor on Ca_release Ca²⁺ Release ER->Ca_release induces Ca_release->Ca_intracellular increases

Caption: Signaling pathway of L-type calcium channel blockade by this compound.

Experimental Workflow for IC50 Determination

cluster_prep Preparation cluster_recording Electrophysiology cluster_analysis Data Analysis cell_culture HEK293 Cell Culture (CaV1.2 expressing) plating Plate Cells on Coverslips cell_culture->plating solutions Prepare Recording Solutions & this compound Dilutions patch Whole-Cell Patch Clamp solutions->patch baseline Record Baseline Current patch->baseline drug_app Apply Increasing Concentrations of this compound baseline->drug_app washout Washout drug_app->washout measure Measure Peak Current washout->measure normalize Normalize to Baseline measure->normalize plot Plot Dose-Response Curve normalize->plot fit Fit with Hill Equation plot->fit ic50 Determine IC₅₀ fit->ic50

Caption: Workflow for determining the IC50 of this compound.

References

Devapamil: A Tool for Investigating Excitation-Contraction Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Devapamil, a derivative of verapamil (B1683045), is a valuable pharmacological tool for the investigation of excitation-contraction (E-C) coupling, the fundamental process that links muscle excitation to contraction. As a phenylalkylamine, this compound primarily acts as a blocker of L-type Ca2+ channels, which play a crucial role in initiating the calcium signaling cascade that leads to muscle contraction.[1] Its utility extends to dissecting the intricate mechanisms of calcium influx, sarcoplasmic reticulum calcium release, and the subsequent mechanical response in various muscle types. These notes provide an overview of this compound's mechanism of action, quantitative data on its effects, and detailed protocols for its application in E-C coupling research.

Mechanism of Action

This compound exerts its effects by binding to the α1 subunit of L-type Ca2+ channels, the primary voltage-gated calcium channels in cardiac and smooth muscle.[2][3] This binding inhibits the influx of extracellular Ca2+ into the myocyte during depolarization, thereby uncoupling the electrical excitation from the mechanical contraction.[1]

In addition to its action on L-type Ca2+ channels, evidence suggests that verapamil, and by extension this compound, can also directly interact with the ryanodine (B192298) receptor (RyR) Ca2+ release channels of the sarcoplasmic reticulum (SR) in skeletal muscle.[4] This interaction can lead to a decrease in the open probability of RyR channels, further modulating intracellular calcium dynamics. The quaternary derivative of this compound, qD888, has been shown to block L-type Ca2+ channels from both the extracellular and intracellular sides, providing a tool to probe the localization of phenylalkylamine binding domains.

Signaling Pathway of Excitation-Contraction Coupling and this compound's Intervention

ECC_this compound cluster_Extracellular Extracellular Space cluster_Sarcolemma Sarcolemma / T-tubule cluster_Sarcoplasm Sarcoplasm cluster_SR Sarcoplasmic Reticulum (SR) Ca_ext Ca²⁺ Ca_int Ca²⁺ AP Action Potential DHPR L-type Ca²⁺ Channel (DHPR) AP->DHPR Depolarization DHPR->Ca_ext Ca²⁺ Influx RyR Ryanodine Receptor (RyR) DHPR->RyR Mechanical Coupling (Skeletal) Ca²⁺-induced Ca²⁺ release (Cardiac) This compound This compound This compound->DHPR Blocks Troponin Troponin C Ca_int->Troponin Binds Contraction Muscle Contraction Troponin->Contraction Initiates Ca_SR Ca²⁺ (stored) RyR->Ca_SR Ca²⁺ Release

Caption: this compound blocks L-type Ca²⁺ channels, inhibiting Ca²⁺ influx and uncoupling excitation from contraction.

Quantitative Data

The following tables summarize the quantitative effects of this compound and its related compounds on various components of the E-C coupling machinery.

Compound Target Preparation Parameter Value Reference
(-)this compoundL-type Ca2+ channelPurified skeletal muscle receptorKd13 ± 2.6 nM (at 4°C, 0.4 µM Ca2+)
qD888 (quaternary this compound)L-type Ca2+ channel (extracellular)A7r5 smooth muscle-like cellsIC50 (Sr2+ current)90 µM
qD888 (quaternary this compound)L-type Ca2+ channel (extracellular)A7r5 smooth muscle-like cellsIC50 (Na+ current)27 µM
VerapamilRyanodine ReceptorRabbit skeletal muscle triadsIC50 ([3H]Ryanodine binding)~8 µM
VerapamilCa2+ uptake (SR)Chicken skeletal muscle SRIC50~290 µmol/L
VerapamilAg+-induced Ca2+ release (SR)Chicken skeletal muscle SRIC50~100 µmol/L
VerapamilCa2+-induced Ca2+ release (SR)Chicken skeletal muscle SRIC50~310 µmol/L
VerapamilVoltage-dependent K+ (Kv) channelsRabbit coronary arterial smooth muscle cellsKd0.82 µM

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound to investigate E-C coupling are provided below.

Electrophysiology (Whole-Cell Patch Clamp)

This protocol is designed to measure the effect of this compound on L-type Ca2+ channel currents.

Materials:

  • Cell culture of excitable cells (e.g., cardiomyocytes, smooth muscle cells, or cell lines expressing L-type Ca2+ channels like A7r5).

  • Patch clamp rig with amplifier, data acquisition system, and microscope.

  • Borosilicate glass capillaries for pipette fabrication.

  • External solution (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal solution (in mM): 120 CsCl, 10 EGTA, 5 Mg-ATP, 10 HEPES (pH adjusted to 7.2 with CsOH).

  • This compound stock solution (in DMSO or ethanol).

Procedure:

  • Prepare cells on coverslips suitable for patch clamp recording.

  • Pull patch pipettes to a resistance of 2-5 MΩ when filled with internal solution.

  • Establish a whole-cell recording configuration.

  • Record baseline L-type Ca2+ currents by applying a voltage-step protocol (e.g., holding potential of -80 mV, with depolarizing steps from -40 mV to +60 mV in 10 mV increments).

  • Perfuse the recording chamber with the external solution containing the desired concentration of this compound.

  • Record Ca2+ currents in the presence of this compound.

  • To study use-dependence, apply a train of depolarizing pulses.

  • Analyze the data to determine the extent of current inhibition, and calculate IC50 values if a dose-response curve is generated.

Calcium Imaging

This protocol allows for the visualization of changes in intracellular calcium concentration in response to stimuli and the effect of this compound.

Materials:

  • Cells grown on glass-bottom dishes or coverslips.

  • Fluorescent Ca2+ indicator (e.g., Fura-2 AM, Fluo-4 AM) or genetically encoded calcium indicators.

  • Fluorescence microscope with a high-speed camera and appropriate filter sets.

  • Physiological saline solution (e.g., Tyrode's solution).

  • Stimulation solution (e.g., high K+ solution to induce depolarization).

  • This compound stock solution.

Procedure:

  • Load cells with the Ca2+ indicator according to the manufacturer's instructions.

  • Mount the dish/coverslip on the microscope stage and perfuse with physiological saline.

  • Record baseline fluorescence.

  • Apply a stimulus (e.g., electrical field stimulation or perfusion with high K+ solution) to elicit a Ca2+ transient and record the fluorescence change.

  • Wash out the stimulus and allow the cells to recover.

  • Incubate the cells with the desired concentration of this compound for a specified period.

  • Repeat the stimulation in the presence of this compound and record the fluorescence response.

  • Analyze the data by quantifying the change in fluorescence intensity or ratio, which reflects the change in intracellular Ca2+ concentration.

Muscle Tension Measurement

This protocol measures the effect of this compound on the contractile force of isolated muscle preparations.

Materials:

  • Isolated muscle strips (e.g., cardiac trabeculae, aortic rings).

  • Organ bath system with force transducer and data acquisition system.

  • Krebs-Henseleit solution (or other appropriate physiological buffer), gassed with 95% O2 / 5% CO2.

  • Stimulator for electrical field stimulation.

  • This compound stock solution.

Procedure:

  • Dissect and mount the muscle preparation in the organ bath containing oxygenated physiological buffer at a constant temperature (e.g., 37°C).

  • Apply a resting tension to the muscle and allow it to equilibrate.

  • Elicit baseline contractions using electrical field stimulation or by adding a contractile agonist (e.g., phenylephrine (B352888) for vascular smooth muscle).

  • Record the isometric force of contraction.

  • Add this compound to the organ bath in a cumulative or non-cumulative manner to generate a dose-response curve.

  • Record the contractile force at each concentration of this compound.

  • Analyze the data to determine the effect of this compound on peak tension, rate of tension development, and relaxation.

Experimental Workflow for Investigating this compound's Effect on E-C Coupling

workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_conclusion Conclusion cell_prep Cell/Tissue Preparation (e.g., Cardiomyocytes, Muscle Strips) patch_clamp Electrophysiology (Patch Clamp) cell_prep->patch_clamp ca_imaging Calcium Imaging cell_prep->ca_imaging tension Muscle Tension Measurement cell_prep->tension analyze_current Analyze Ion Currents (e.g., IC₅₀) patch_clamp->analyze_current analyze_ca Analyze Ca²⁺ Transients (Amplitude, Kinetics) ca_imaging->analyze_ca analyze_tension Analyze Contractile Force (e.g., Dose-Response) tension->analyze_tension conclusion Elucidate this compound's Role in E-C Coupling analyze_current->conclusion analyze_ca->conclusion analyze_tension->conclusion

Caption: A typical workflow for studying this compound's effects on excitation-contraction coupling.

Conclusion

This compound is a potent and versatile tool for the study of excitation-contraction coupling. By blocking L-type Ca2+ channels and potentially modulating other components of the calcium signaling pathway, it allows researchers to dissect the intricate steps linking membrane depolarization to muscle contraction. The protocols and data presented here provide a framework for utilizing this compound to advance our understanding of muscle physiology and pathophysiology, as well as for the development of novel therapeutics targeting E-C coupling processes.

References

Application Notes and Protocols for In Vivo Administration of Devapamil in Rodent Models of Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

These application notes provide a comprehensive guide for the in vivo use of Devapamil, a potent L-type calcium channel blocker, in various rodent models of hypertension. This compound, the levorotatory enantiomer of Verapamil (B1683045), is the pharmacologically more active isomer responsible for the vasodilatory and antihypertensive effects. The protocols and data presented herein are primarily based on studies conducted with Verapamil, serving as a robust proxy for the effects of this compound. These guidelines are intended for researchers, scientists, and drug development professionals working in the field of cardiovascular pharmacology.

This compound exerts its antihypertensive effect by inhibiting the influx of extracellular calcium ions across the membranes of vascular smooth muscle cells and cardiac muscle cells. This blockade of L-type calcium channels leads to relaxation of vascular smooth muscle, resulting in vasodilation and a subsequent reduction in peripheral vascular resistance and arterial blood pressure.

Quantitative Data Summary

The following tables summarize the quantitative effects of Verapamil (as a proxy for this compound) on key cardiovascular parameters in different rodent models of hypertension.

Table 1: Effect of Verapamil on Systolic Blood Pressure (SBP) in Spontaneously Hypertensive Rats (SHR)

Animal ModelDrug/DoseRoute of AdministrationDuration of TreatmentSBP Reduction (mmHg)Reference
Spontaneously Hypertensive Rat (SHR)Verapamil (18.7 - 49.9 mg/kg/day)Oral (in food)30 daysUp to 37 mmHg[1]
Spontaneously Hypertensive Rat (SHR)Verapamil (0.9 g/L)Oral (in drinking water)5 monthsSignificant reduction vs. control[2]
Spontaneously Hypertensive Rat (SHR)Verapamil (50 mg/kg)Not specified16 weeksSignificant reduction in pulse pressure[3]

Table 2: Effect of Verapamil on Blood Pressure and Heart Rate in Other Hypertensive Rodent Models

Animal ModelDrug/DoseRoute of AdministrationDuration of TreatmentEffect on Blood PressureEffect on Heart RateReference
Deoxycorticosterone acetate (B1210297) (DOCA)-salt hypertensive ratsVerapamilOral (in drinking fluid)Not specifiedPrevented hypertensionNot specified[4][5]
Sinoaortic baroreceptor denervated ratsVerapamil (220 µg/kg/min)Intravenous (i.v.)AcuteHypotensionIncreased (from 352 to 422 beats/min)
Dahl salt-sensitive (S/JR) ratsVerapamilImplanted miniosmotic pumps4 weeksAttenuated hypertensionElevated
Normotensive ratsVerapamil (50 µg/kg)Intracerebroventricular (i.c.v.)AcuteSignificant decreaseDecreased
Monocrotaline-induced pulmonary hypertensive ratsVerapamil (daily)Not specified3 weeksReduced pulmonary hypertension (from 44.35 to 31.5 mmHg)Not specified

Experimental Protocols

Protocol 1: Induction of Hypertension in Rodent Models

A. Spontaneously Hypertensive Rat (SHR) Model

The SHR is a genetic model of essential hypertension and requires no surgical or pharmacological induction.

  • Animals : Obtain male or female SHRs and age-matched normotensive Wistar-Kyoto (WKY) rats as controls at 4-6 weeks of age.

  • Housing : House the animals in a controlled environment with a 12-hour light/dark cycle and provide standard rodent chow and water ad libitum.

  • Blood Pressure Monitoring : Acclimate the rats to the blood pressure measurement procedure for at least one week. Measure systolic blood pressure and heart rate 2-3 times a week using the tail-cuff method. Hypertension typically develops by 6-8 weeks of age and is well-established by 12-14 weeks.

B. Deoxycorticosterone Acetate (DOCA)-Salt Model

This model induces hypertension through mineralocorticoid excess and high salt intake.

  • Animals : Use male or female Sprague-Dawley or Wistar rats.

  • Surgery : Perform a unilateral nephrectomy (removal of one kidney) under appropriate anesthesia.

  • DOCA Administration : Implant a subcutaneous pellet of deoxycorticosterone acetate (DOCA) or administer DOCA (e.g., 25 mg/kg) subcutaneously twice a week.

  • Diet : Provide the rats with drinking water containing 1% NaCl and 0.2% KCl.

  • Blood Pressure Monitoring : Monitor blood pressure weekly using the tail-cuff method. Hypertension typically develops within 3-4 weeks.

Protocol 2: Administration of this compound (Verapamil)

A. Oral Administration (in drinking water)

  • Preparation : Dissolve Verapamil hydrochloride in the drinking water to achieve the desired daily dose (e.g., 0.9 g/L). Prepare fresh solutions regularly (e.g., every 2-3 days).

  • Administration : Provide the Verapamil-containing water as the sole source of drinking fluid.

  • Dosage Calculation : Monitor daily water intake to accurately calculate the daily dose of the drug consumed per animal.

B. Oral Administration (in food)

  • Preparation : Mix the calculated amount of Verapamil with powdered rodent chow to achieve the desired daily dose (e.g., 18.7-49.9 mg/kg/day). Ensure homogenous mixing.

  • Administration : Provide the medicated food to the animals.

  • Dosage Calculation : Monitor daily food intake to ensure accurate dosing.

C. Intravenous (i.v.) Administration

  • Preparation : Dissolve Verapamil hydrochloride in sterile saline to the desired concentration.

  • Administration : For acute studies, administer as a bolus injection or continuous infusion via a catheterized femoral or jugular vein (e.g., 220 µg/kg/min).

D. Intracerebroventricular (i.c.v.) Administration

  • Surgery : Stereotaxically implant a cannula into the lateral cerebral ventricle of the rat under anesthesia.

  • Preparation : Dissolve Verapamil in artificial cerebrospinal fluid.

  • Administration : Inject the desired dose (e.g., 10 or 50 µg/kg) directly into the cerebral ventricle.

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound

This compound, as a potent L-type calcium channel blocker, directly interferes with the influx of calcium ions into vascular smooth muscle cells and cardiomyocytes. This action leads to a cascade of events culminating in the reduction of blood pressure.

G This compound This compound L_type_Ca_channel L-type Calcium Channel (Vascular Smooth Muscle Cell) This compound->L_type_Ca_channel Blocks Ca_influx Decreased Intracellular Calcium Influx L_type_Ca_channel->Ca_influx MLCK_inhibition Reduced Myosin Light Chain Kinase (MLCK) Activity Ca_influx->MLCK_inhibition Myosin_LC_dephosphorylation Decreased Myosin Light Chain Phosphorylation MLCK_inhibition->Myosin_LC_dephosphorylation Vasodilation Vascular Smooth Muscle Relaxation (Vasodilation) Myosin_LC_dephosphorylation->Vasodilation PVR_reduction Reduced Peripheral Vascular Resistance Vasodilation->PVR_reduction BP_reduction Blood Pressure Reduction PVR_reduction->BP_reduction

Caption: Signaling pathway of this compound's antihypertensive effect.

Experimental Workflow for Evaluating this compound in Hypertensive Rodents

The following diagram outlines a typical experimental workflow for assessing the efficacy of this compound in a rodent model of hypertension.

G cluster_setup Phase 1: Model Induction and Baseline cluster_treatment Phase 2: Treatment cluster_monitoring Phase 3: Monitoring and Endpoint Analysis Animal_Selection Select Rodent Strain (e.g., SHR or Sprague-Dawley) Hypertension_Induction Induce Hypertension (e.g., DOCA-salt) or use genetic model (SHR) Animal_Selection->Hypertension_Induction Baseline_BP Measure Baseline Blood Pressure Hypertension_Induction->Baseline_BP Grouping Randomize into Groups: - Vehicle Control - this compound Treatment Baseline_BP->Grouping Treatment_Admin Administer this compound or Vehicle (Specify dose, route, duration) Grouping->Treatment_Admin BP_Monitoring Monitor Blood Pressure and Heart Rate Treatment_Admin->BP_Monitoring Endpoint_Analysis Endpoint Analysis: - Final BP Measurement - Tissue Collection (Heart, Vessels) - Histological Analysis - Biomarker Assays BP_Monitoring->Endpoint_Analysis

Caption: Experimental workflow for in vivo this compound studies.

References

Troubleshooting & Optimization

Optimizing Devapamil concentration to avoid off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a resource for researchers, scientists, and drug development professionals to effectively use Devapamil in their experiments while minimizing the risk of off-target effects. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and summaries of key data to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a phenylalkylamine derivative that acts as a calcium channel blocker.[1] Its primary on-target effect is the inhibition of L-type calcium channels (LTCCs), which are crucial for various physiological processes including muscle contraction and hormone secretion.[2][3] By blocking these channels, this compound reduces the influx of calcium ions into cells.

Q2: I am observing unexpected cellular effects at my current this compound concentration. What could be the cause?

A2: Unexpected effects could be due to off-target activity of this compound. While its primary target is the L-type calcium channel, at higher concentrations, it can interact with other ion channels, including T-type calcium channels and various potassium channels (such as Kv, KATP, and Kir channels).[4][5] These off-target interactions can lead to a range of cellular responses that are not mediated by L-type calcium channel blockade. It is also important to consider that the cellular context and expression levels of different ion channels can influence the observed effects.

Q3: How can I determine if the effects I'm seeing are on-target or off-target?

A3: To distinguish between on-target and off-target effects, you can perform several experiments. A primary method is to conduct a concentration-response curve for your observed effect and compare the EC50/IC50 value to the known IC50 of this compound for L-type calcium channels. If the values are significantly different, an off-target effect is likely. Additionally, using a structurally different L-type calcium channel blocker (e.g., a dihydropyridine (B1217469) like nifedipine) can help determine if the effect is specific to L-type calcium channel blockade. If the new compound does not produce the same effect, it is more likely that this compound is acting on an off-target. Finally, directly measuring the activity of potential off-target channels using techniques like patch-clamp electrophysiology can confirm off-target interactions.

Q4: What is a good starting concentration for my in vitro experiments with this compound?

A4: A good starting point for in vitro experiments is to use a concentration range that brackets the reported IC50 or Kd value for this compound's primary target, the L-type calcium channel. A study has reported an apparent Kd of 13 ± 2.6 nM for this compound binding to the purified skeletal muscle receptor for calcium channel blockers. Therefore, a concentration range from 1 nM to 1 µM is a reasonable starting point. It is crucial to perform a concentration-response experiment to determine the optimal concentration for your specific cell type and experimental conditions, aiming for the lowest concentration that produces the desired on-target effect with minimal off-target activity.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound and provides a logical workflow for troubleshooting.

Diagram: Troubleshooting Workflow for Unexpected this compound Effects

Troubleshooting_Workflow start Start: Unexpected Experimental Outcome with this compound concentration Is the this compound concentration within the optimal range for L-type Ca2+ channel selectivity? start->concentration off_target Potential Off-Target Effect concentration->off_target No confirm_on_target Confirm On-Target Effect: - Titrate this compound concentration - Use alternative LTCC blocker concentration->confirm_on_target Yes characterize_off_target Characterize Off-Target Effect: - Patch-clamp for other ion channels - Radioligand binding for other receptors off_target->characterize_off_target adjust_protocol Adjust Experimental Protocol: - Lower this compound concentration - Modify experimental conditions confirm_on_target->adjust_protocol Discrepancy Found end_on_target Outcome Explained by On-Target Effect confirm_on_target->end_on_target Confirmed characterize_off_target->adjust_protocol end_off_target Outcome Explained by Off-Target Effect adjust_protocol->end_off_target

Caption: Troubleshooting logic for unexpected results with this compound.

Issue Potential Cause Troubleshooting Steps
Unexpected Cytotoxicity High concentrations of this compound may induce apoptosis or necrosis through off-target effects on other ion channels or cellular processes.1. Perform a concentration-response curve to determine the cytotoxic concentration (CC50). 2. Compare the CC50 to the IC50 for L-type calcium channel blockade. A significant difference suggests off-target cytotoxicity. 3. Use a cell viability assay (e.g., MTT or LDH release assay) to quantify cytotoxicity at various concentrations. 4. Investigate markers of apoptosis (e.g., caspase activation, TUNEL staining) to determine the mechanism of cell death.
Alterations in Action Potential Duration (APD) While L-type calcium channel blockade is expected to alter APD, unexpected changes may indicate off-target effects on potassium channels, which are critical for repolarization.1. Record action potentials using patch-clamp electrophysiology at various this compound concentrations. 2. Compare the observed APD changes with those expected from pure L-type calcium channel blockade. 3. Use specific potassium channel blockers in combination with this compound to identify the contribution of different potassium channels to the observed effect.
Lack of Expected Effect The lack of an expected physiological response could be due to several factors, including low expression of L-type calcium channels in the experimental system or rapid drug metabolism.1. Confirm the expression of L-type calcium channels in your cell line or tissue using techniques like qPCR, Western blot, or immunocytochemistry. 2. Verify the activity of this compound in a positive control system known to express functional L-type calcium channels. 3. Consider the experimental conditions , such as temperature and pH, which can affect drug stability and activity.

Quantitative Data Summary

The following table summarizes the available binding affinity and inhibitory concentrations for this compound and its parent compound, Verapamil, on various ion channels. Data for Verapamil is included as a reference due to the limited availability of comprehensive data for this compound.

Compound Target Parameter Value Cell/Tissue Type
This compound L-type Ca2+ Channel ReceptorKd13 ± 2.6 nMPurified skeletal muscle receptor
Verapamil L-type Ca2+ ChannelIC50250 nM - 15.5 µMVarious native and cloned channels
Verapamil hERG (Potassium Channel)IC50143 nMhERG expressed in HEK cells
Verapamil Kv1.1 (Potassium Channel)IC5014.0 µMExpressed in Xenopus oocytes
Verapamil Kv1.5 (Potassium Channel)IC505.1 µMExpressed in Xenopus oocytes
Verapamil IKs (Potassium Channel)IC50161.0 µMExpressed in Xenopus oocytes
Verapamil fKv1.4ΔN (Potassium Channel)IC50260.71 ± 18.50 µMExpressed in Xenopus oocytes
Verapamil Kir2.1 (Potassium Channel)% Inhibition (at 300 µM)41.36 ± 2.7%Expressed in Xenopus oocytes
Verapamil Kir2.2 (Potassium Channel)% Inhibition (at 300 µM)16.51 ± 3.6%Expressed in Xenopus oocytes
Verapamil Kir2.3 (Potassium Channel)% Inhibition (at 300 µM)69.98 ± 4.2%Expressed in Xenopus oocytes
Verapamil KATP (Potassium Channel)IC508.9 ± 2.1 µMKir6.2/SUR2A expressed in COS7 cells

Experimental Protocols

Patch-Clamp Electrophysiology for L-type Calcium Channel Activity

Objective: To measure the inhibitory effect of this compound on L-type calcium channel currents.

Diagram: Patch-Clamp Workflow

Patch_Clamp_Workflow prep Cell Preparation (e.g., HEK293 expressing Cav1.2) seal Approach Cell & Form Gigaohm Seal prep->seal pipette Pipette Fabrication & Filling (Internal Solution) pipette->seal whole_cell Rupture Membrane (Whole-Cell Configuration) seal->whole_cell record_base Record Baseline L-type Calcium Currents whole_cell->record_base apply_this compound Apply this compound (Different Concentrations) record_base->apply_this compound record_effect Record L-type Calcium Currents in presence of this compound apply_this compound->record_effect analysis Data Analysis (IC50 Calculation) record_effect->analysis

Caption: Workflow for patch-clamp electrophysiology experiments.

Methodology:

  • Cell Culture: Culture cells endogenously expressing or stably transfected with L-type calcium channel subunits (e.g., HEK293 cells expressing α1C, β2, and α2δ subunits) on glass coverslips.

  • Solutions:

    • External Solution (in mM): 135 TEA-Cl, 10 BaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with TEA-OH). Barium is often used as the charge carrier to increase current amplitude and reduce Ca2+-dependent inactivation.

    • Internal Solution (in mM): 120 CsCl, 10 EGTA, 5 Mg-ATP, 0.4 Li-GTP, 10 HEPES (pH 7.2 with CsOH). Cesium is used to block potassium channels.

  • Recording:

    • Fabricate patch pipettes with a resistance of 2-5 MΩ.

    • Obtain a gigaohm seal on a single cell.

    • Rupture the membrane to achieve the whole-cell configuration.

    • Hold the cell at a holding potential of -80 mV.

    • Elicit L-type calcium channel currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms) every 10 seconds.

    • After establishing a stable baseline, perfuse the chamber with the external solution containing various concentrations of this compound.

    • Record the inhibition of the peak current at each concentration.

  • Data Analysis:

    • Plot the percentage of current inhibition against the this compound concentration.

    • Fit the data with a Hill equation to determine the IC50 value.

Radioligand Binding Assay for Off-Target Interactions

Objective: To determine the binding affinity (Ki) of this compound for potential off-target receptors.

Diagram: Radioligand Binding Assay Workflow

Binding_Assay_Workflow prep Membrane Preparation (from cells or tissue expressing target) incubation Incubation: - Membranes - Radioligand - this compound (unlabeled competitor) prep->incubation filtration Separation of Bound and Free Ligand (Rapid Filtration) incubation->filtration counting Quantification of Radioactivity (Scintillation Counting) filtration->counting analysis Data Analysis (IC50 and Ki Calculation) counting->analysis

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line or tissue known to express the off-target receptor of interest.

  • Assay Buffer: Prepare an appropriate binding buffer for the specific receptor being studied.

  • Competition Assay:

    • In a 96-well plate, add the cell membranes, a fixed concentration of a specific radioligand for the target receptor, and a range of concentrations of unlabeled this compound.

    • Incubate the plate to allow binding to reach equilibrium.

    • Rapidly filter the contents of each well through a filter mat to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification:

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the concentration of this compound.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway

Diagram: L-type Calcium Channel Signaling

LTCC_Signaling cluster_membrane Cell Membrane cluster_off_target Potential Off-Targets LTCC L-type Calcium Channel (On-Target) Ca_in Ca2+ Influx LTCC->Ca_in Mediates This compound This compound This compound->LTCC Inhibits Cellular_Response Cellular Responses (e.g., Contraction, Gene Expression) Ca_in->Cellular_Response Triggers K_channel Potassium Channels (e.g., Kv, Kir, KATP) K_channel->Cellular_Response Modulates T_channel T-type Calcium Channels T_channel->Cellular_Response Modulates Devapamil_off This compound (Higher Concentrations) Devapamil_off->K_channel Inhibits Devapamil_off->T_channel Inhibits

Caption: On-target and potential off-target signaling of this compound.

References

Technical Support Center: Addressing Devapamil-Induced Cytotoxicity in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address Devapamil-induced cytotoxicity in primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as desmethoxyverapamil, is a calcium channel blocker belonging to the phenylalkylamine class.[1] Its primary mechanism of action involves the inhibition of L-type calcium channels, which are crucial for calcium influx into cells.[2][3] This blockage of calcium channels can disrupt intracellular calcium homeostasis, a critical factor in many cellular processes.[4]

Q2: Why is this compound causing cytotoxicity in my primary cell cultures?

Primary cells are often more sensitive to chemical compounds than immortalized cell lines. This compound-induced cytotoxicity can occur through several mechanisms, primarily stemming from the disruption of calcium signaling. This can lead to a cascade of downstream events, including:

  • Induction of Apoptosis: Disrupted calcium homeostasis is a known trigger for programmed cell death (apoptosis).[1]

  • Oxidative Stress: this compound's parent compound, verapamil, has been shown to induce the production of reactive oxygen species (ROS), leading to oxidative stress and cellular damage.

  • Mitochondrial Dysfunction: The disruption of calcium signaling and increased oxidative stress can impair mitochondrial function, leading to a decrease in cellular energy production and the initiation of apoptotic pathways.

  • Endoplasmic Reticulum (ER) Stress: Alterations in calcium levels can lead to the accumulation of unfolded proteins in the ER, triggering the unfolded protein response (UPR), which can ultimately lead to apoptosis if the stress is prolonged or severe.

Q3: My cytotoxicity assay results are inconsistent. What could be the cause?

Inconsistent results in cytotoxicity assays are a common issue and can stem from various factors unrelated to the compound itself. Here are some common causes and solutions:

  • Uneven Cell Seeding: Ensure a homogenous single-cell suspension before and during plating.

  • Pipetting Inaccuracies: Use calibrated pipettes and maintain a consistent technique.

  • Edge Effects: The outer wells of a microplate are prone to evaporation. To mitigate this, fill the perimeter wells with sterile phosphate-buffered saline (PBS) or culture medium without cells and do not use them for experimental data.

  • Compound Precipitation: Ensure this compound is fully dissolved in the solvent and the final solvent concentration is low and consistent across all wells.

  • Contamination: Regularly check for and address any microbial contamination in your cell cultures.

Troubleshooting Guides

Problem 1: High levels of cell death observed even at low this compound concentrations.

Possible Cause:

  • High Sensitivity of Primary Cells: Primary cells can be significantly more sensitive to compounds compared to immortalized cell lines.

  • Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic at the concentrations used.

  • Incorrect Concentration Calculation: Errors in calculating the dilutions can lead to unexpectedly high concentrations.

Suggested Solutions:

  • Perform a Broad Dose-Response Experiment: Test a wide range of this compound concentrations, including several logs lower than initially tested.

  • Run a Vehicle Control: Always include a control group treated with the solvent alone at the same final concentration used for this compound to assess solvent-induced cytotoxicity.

  • Double-Check All Calculations: Carefully review all dilution calculations to ensure accuracy.

Problem 2: Cell viability decreases significantly over time, even at low compound concentrations.

Possible Cause:

  • Compound Instability: this compound may be degrading in the culture medium over time, potentially forming more toxic byproducts.

  • Cumulative Cytotoxic Effects: Even at low concentrations, prolonged exposure to this compound may lead to a gradual decline in cell health.

Suggested Solutions:

  • Time-Course Experiment: Perform a time-course experiment to assess cell viability at multiple time points (e.g., 24, 48, and 72 hours) to understand the kinetics of cytotoxicity.

  • Replenish Media: For longer-term experiments, consider replenishing the culture media with fresh this compound-containing media at regular intervals.

Data Presentation: this compound and Verapamil Cytotoxicity

Direct quantitative data on the IC50 values of this compound in primary human cells is limited in publicly available literature. However, data for its parent compound, Verapamil, is more readily available and can serve as a preliminary guide. It is important to note that the potency of this compound and Verapamil may differ, and these values should be used as a reference for designing dose-response experiments.

CompoundCell TypeAssayIC50 ValueReference
VerapamilHuman Retinal Pigment Epithelial CellsCell Counting14.6 µM
VerapamilHuman Retinal Pigment Epithelial Cells[3H]-Thymidine11.3 µM
VerapamilHuman Monocytic Cell Line (U937)MTT Assay (48h)~0.2 mM
VerapamilHuman Monocytic Cell Line (THP-1)MTT Assay (48h)~1.0 mM

Experimental Protocols

Protocol 1: Dose-Response Cytotoxicity Assay using MTT

This protocol outlines the steps to determine the IC50 value of this compound in a primary cell culture.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • This compound stock solution (in an appropriate solvent, e.g., DMSO)

  • 96-well clear flat-bottom tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the primary cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.

    • Include untreated control wells and vehicle control wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Mitigating Cytotoxicity with an Antioxidant Co-treatment

This protocol provides a framework for assessing the potential of an antioxidant to reduce this compound-induced cytotoxicity. N-acetylcysteine (NAC) is used as an example antioxidant.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • N-acetylcysteine (NAC) stock solution

  • Cytotoxicity assay kit (e.g., MTT or LDH)

  • 96-well tissue culture plates

Procedure:

  • Cell Seeding: Seed cells as described in Protocol 1.

  • Co-treatment:

    • Prepare media containing a fixed concentration of this compound (e.g., the IC50 value determined from Protocol 1).

    • Prepare serial dilutions of NAC in the this compound-containing media.

    • Include the following control groups:

      • Untreated cells

      • Cells treated with this compound alone

      • Cells treated with the highest concentration of NAC alone

      • Vehicle controls for both this compound and NAC

    • Remove the old medium and add 100 µL of the respective treatment media to the wells.

    • Incubate for the desired exposure time.

  • Assess Cytotoxicity: Perform a cytotoxicity assay (e.g., MTT) as described in Protocol 1.

  • Data Analysis: Compare the cell viability in the co-treatment groups to the group treated with this compound alone to determine if NAC provides a cytoprotective effect.

Signaling Pathways and Experimental Workflows

Devapamil_Cytotoxicity_Pathway This compound This compound L_type_Ca_Channel L-type Calcium Channel This compound->L_type_Ca_Channel Inhibits Ca_Influx Decreased Ca2+ Influx L_type_Ca_Channel->Ca_Influx Ca_Homeostasis Disrupted Intracellular Ca2+ Homeostasis Ca_Influx->Ca_Homeostasis ER_Stress Endoplasmic Reticulum Stress (UPR) Ca_Homeostasis->ER_Stress Mitochondria Mitochondrial Dysfunction Ca_Homeostasis->Mitochondria Apoptosis Apoptosis ER_Stress->Apoptosis ROS Increased Reactive Oxygen Species (ROS) Mitochondria->ROS Mitochondria->Apoptosis ROS->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death

Caption: Proposed signaling pathway for this compound-induced cytotoxicity.

Cytotoxicity_Workflow start Start seed_cells Seed Primary Cells in 96-well Plate start->seed_cells incubate_24h Incubate for 24h (Attachment) seed_cells->incubate_24h treat_this compound Treat with Serial Dilutions of this compound incubate_24h->treat_this compound incubate_treatment Incubate for Desired Exposure Time (e.g., 24, 48, 72h) treat_this compound->incubate_treatment add_reagent Add Cytotoxicity Assay Reagent (e.g., MTT, LDH) incubate_treatment->add_reagent incubate_reagent Incubate as per Assay Protocol add_reagent->incubate_reagent read_plate Read Absorbance/Fluorescence (Microplate Reader) incubate_reagent->read_plate analyze_data Analyze Data and Determine IC50 read_plate->analyze_data end End analyze_data->end

Caption: General workflow for a cytotoxicity assay.

References

Technical Support Center: Minimizing Artifacts in Fluorescence Imaging with Devapamil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering artifacts in fluorescence imaging, with a special focus on the use of Devapamil to mitigate specific issues.

Troubleshooting Guides

Problem: Weak or No Fluorescence Signal

Q1: My fluorescent signal is unexpectedly low or completely absent. What are the potential causes and how can I troubleshoot this?

A1: A weak or nonexistent fluorescent signal can stem from several factors, ranging from issues with your sample preparation and reagents to the imaging setup itself. Here’s a step-by-step guide to diagnose and resolve the problem.

Troubleshooting Decision Tree for Low Fluorescence Signal:

low_signal_troubleshooting start Start: Low/No Fluorescence Signal check_dye Is your fluorescent dye a known substrate for ABC transporters (e.g., Rhodamine 123, Calcein AM)? start->check_dye use_this compound Consider using this compound to inhibit transporter-mediated efflux. check_dye->use_this compound Yes check_reagents Are your reagents (e.g., antibodies, dyes) optimized and validated? check_dye->check_reagents No/Unsure devapamil_protocol Follow this compound Co-incubation Protocol use_this compound->devapamil_protocol end Signal Improved devapamil_protocol->end optimize_reagents Titrate antibody/dye concentrations. Verify reagent compatibility and storage. check_reagents->optimize_reagents No check_sample_prep Is your sample preparation protocol appropriate? check_reagents->check_sample_prep Yes optimize_reagents->end optimize_sample_prep Review fixation, permeabilization, and mounting steps. Ensure target protein is expressed. check_sample_prep->optimize_sample_prep No check_instrument Are the microscope settings correct? check_sample_prep->check_instrument Yes optimize_sample_prep->end optimize_instrument Verify filter sets match fluorophore spectra. Increase exposure time/gain. Check light source alignment. check_instrument->optimize_instrument No check_instrument->end Yes optimize_instrument->end

Caption: Troubleshooting workflow for low fluorescence signal.

Q2: I suspect my fluorescent probe is being actively removed from my cells. How can this compound help, and what is the mechanism?

A2: Many cell types express ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as efflux pumps. These transporters can recognize a wide range of molecules, including many fluorescent dyes, and actively transport them out of the cell, leading to a weak signal.

This compound, a derivative of verapamil, is an inhibitor of these ABC transporters. By blocking the efflux pump, this compound allows the fluorescent probe to accumulate inside the cells, resulting in a significantly stronger and more stable signal.[1]

ABC Transporter Efflux and this compound Inhibition:

abc_transporter cluster_membrane Cell Membrane transporter_inactive ABC Transporter (Inactive) transporter_active ABC Transporter (Active) transporter_inactive->transporter_active ATP Hydrolysis dye_out Fluorescent Dye (Extracellular) transporter_active->dye_out Efflux adp ADP + Pi transporter_active->adp low_signal Low Fluorescence Signal transporter_active->low_signal dye_in Fluorescent Dye (Intracellular) dye_out->dye_in Passive Diffusion dye_in->transporter_inactive Binding high_signal High Fluorescence Signal dye_in->high_signal This compound This compound This compound->transporter_inactive Inhibition atp ATP atp->transporter_inactive

Caption: Mechanism of ABC transporter-mediated dye efflux and its inhibition by this compound.

Problem: High Background Fluorescence

Q1: I'm observing a high level of background fluorescence, which is obscuring my specific signal. What are the common causes and solutions?

A1: High background can be caused by several factors, including autofluorescence from the sample itself, non-specific binding of fluorescent probes, or issues with the imaging medium or hardware.

Troubleshooting Steps for High Background:

  • Autofluorescence:

    • Unstained Control: Always image an unstained sample using the same settings to determine the level of intrinsic autofluorescence.

    • Longer Wavelength Dyes: Autofluorescence is often more prominent in the blue and green channels. Switching to red or far-red fluorophores can help avoid this issue.[2]

    • Quenching Agents: Consider using commercial autofluorescence quenching reagents if the problem persists.

  • Non-specific Staining:

    • Blocking: Ensure adequate blocking steps in your protocol to prevent non-specific antibody binding.

    • Antibody/Dye Concentration: Titrate your primary and secondary antibody or dye concentrations to find the optimal balance between signal and background.

    • Washing Steps: Increase the number and duration of wash steps to remove unbound probes.

  • Imaging Medium and Consumables:

    • Phenol (B47542) Red-Free Medium: For live-cell imaging, use phenol red-free medium, as phenol red is fluorescent.

    • Glass-Bottom Dishes: Plastic-bottom dishes can be a source of background fluorescence. Use glass-bottom dishes or slides for imaging.[3]

Problem: Photobleaching

Q1: My fluorescent signal fades quickly when I expose it to excitation light. How can I minimize photobleaching?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore. While it cannot be completely eliminated, it can be significantly minimized.

Strategies to Reduce Photobleaching:

StrategyDescription
Reduce Excitation Intensity Use the lowest laser power or lamp intensity that provides an adequate signal.[2]
Minimize Exposure Time Use the shortest possible exposure time for image acquisition.[2]
Use Antifade Reagents Mount fixed samples in a commercially available antifade mounting medium.
Choose Photostable Dyes Select fluorophores known for their high photostability (e.g., Alexa Fluor dyes).
Image a Fresh Field of View For fixed samples, move to a new area to avoid imaging a previously bleached region.

FAQs about this compound in Fluorescence Imaging

Q1: What is a typical working concentration for this compound?

A1: The optimal concentration of this compound can vary depending on the cell type and the specific ABC transporter being targeted. A common starting point for in vitro studies is in the range of 10-50 µM. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q2: How does this compound affect cell viability?

A2: Like its parent compound verapamil, this compound can have biological effects beyond ABC transporter inhibition, including effects on calcium channels. At high concentrations or with prolonged exposure, it may affect cell viability. It is crucial to include appropriate controls, such as a vehicle-only control and a cell viability assay, to ensure that the observed effects on fluorescence are not due to cytotoxicity.

Q3: Can I use this compound with any fluorescent dye?

A3: this compound is most effective for fluorescent dyes that are known substrates of ABC transporters like P-glycoprotein. Its use will have little to no effect on the signal from dyes that are not actively effluxed by these transporters. Common examples of dyes affected by ABC transporters include Rhodamine 123 and Calcein AM.

Experimental Protocols

Protocol: Assessing ABC Transporter Activity with a Fluorescent Substrate and this compound

This protocol describes a general workflow for determining if a low fluorescence signal is due to ABC transporter activity and can be rescued by this compound.

Experimental Workflow:

experimental_workflow start Start: Seed cells on imaging plates/slides prepare_reagents Prepare fluorescent dye and this compound solutions start->prepare_reagents setup_conditions Set up experimental conditions: 1. Dye only 2. Dye + this compound 3. Vehicle control prepare_reagents->setup_conditions incubation Incubate cells with respective solutions setup_conditions->incubation wash Wash cells to remove excess dye and compounds incubation->wash imaging Acquire fluorescence images using consistent settings wash->imaging analysis Quantify fluorescence intensity per cell/area imaging->analysis conclusion Compare intensities to determine this compound effect analysis->conclusion

References

Technical Support Center: Managing Devapamil's Effects on Potassium Channels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on controlling for the off-target effects of Devapamil, a phenylalkylamine L-type calcium channel blocker, on potassium channels.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as D888, is a derivative of Verapamil and is classified as a phenylalkylamine.[1] Its primary therapeutic and experimental use is as an antagonist of L-type calcium (Ca2+) channels, which are crucial for cardiac function and smooth muscle contraction.[2][3] It exerts its blocking effect on the pore-forming alpha 1 subunit of these channels.[2][3]

Q2: Does this compound affect ion channels other than L-type calcium channels?

Yes. Like its parent compound Verapamil, this compound is known to have off-target effects, most notably the blockade of various types of voltage-gated potassium (Kv) channels. This is a critical consideration in experiments aiming to isolate the effects of L-type calcium channel blockade.

Q3: Which specific potassium channels are known to be blocked by Verapamil/Devapamil?

Verapamil has been shown to block a range of potassium channels, including:

  • Delayed Rectifier Channels: This includes rapidly activating (IKr) and slowly activating (IKs) channels, such as hERG and Kv1.5.

  • A-type Potassium Channels: Such as Kv1.4.

  • ATP-sensitive Potassium (KATP) Channels: Verapamil can inhibit these channels by targeting the pore-forming Kir6.2 subunit.

  • Other Kv Channels: Studies have shown inhibitory effects on Kv1.1, Kv1.2, Kv1.3, Kv2.1, Kv3.1, and Kv3.2.

Q4: How does the potency of this compound/Verapamil on potassium channels compare to its potency on L-type calcium channels?

The affinity of Verapamil for L-type calcium channels is generally in the micromolar to sub-micromolar range. However, its affinity for certain potassium channels can be surprisingly high and fall within a similar concentration range, leading to significant experimental confounds. For instance, the IC50 for hERG channel inhibition by Verapamil is in the nanomolar range, comparable to its L-type Ca2+ channel affinity.

Troubleshooting Guide

Issue: I'm observing an effect on cellular excitability or membrane potential that cannot be explained by L-type calcium channel blockade alone.

  • Possible Cause: Uncontrolled blockade of potassium channels by this compound. K+ channels are primary regulators of cellular repolarization and resting membrane potential. Their inhibition can lead to action potential prolongation and membrane depolarization.

  • Troubleshooting Steps:

    • Verify Off-Target Effect: Use a structurally unrelated L-type calcium channel blocker that has a different profile of potassium channel inhibition (e.g., a dihydropyridine (B1217469) like nifedipine, which has been shown to not affect Kv currents in some preparations) as a control. If the unexpected effect disappears, it is likely due to this compound's off-target action.

    • Isolate K+ Channel Activity: In electrophysiology setups, use specific voltage protocols and ionic solutions to isolate potassium currents. This will allow you to directly measure the inhibitory effect of this compound on K+ channels in your specific experimental system.

    • Titrate this compound Concentration: Use the lowest possible concentration of this compound that effectively blocks L-type calcium channels while minimizing effects on potassium channels. A dose-response curve for both channel types in your system is highly recommended.

Issue: The blocking effect of this compound appears to be use- or frequency-dependent.

  • Possible Cause: this compound and Verapamil exhibit state-dependent blockade, meaning they bind with higher affinity to channels that are in the open or inactivated state. This is a known characteristic of their action on both calcium and potassium channels.

  • Troubleshooting Steps:

    • Standardize Stimulation Protocols: When comparing experiments, ensure that the frequency and duration of electrical or chemical stimulation are identical to avoid variability introduced by use-dependent effects.

    • Characterize State Dependence: Design voltage-clamp protocols that hold the cell membrane at different potentials to assess this compound's affinity for the resting, open, and inactivated states of the channels under investigation.

    • Consider a Pre-incubation Period: Allow sufficient time for the drug to equilibrate and for the block to reach a steady state before taking measurements, especially when using protocols with repetitive stimulation.

Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Verapamil (a close analog of this compound) on various potassium channels. This data highlights the potential for significant off-target effects at concentrations used for L-type calcium channel blockade.

Channel TypeSpecific ChannelIC50 (µM)Tissue/Expression System
Delayed Rectifier (Kv) fHK (rapidly activating)45Human Embryonic Kidney (HEK) Cells
Native Hippocampal Kv3Guinea Pig CA1 Neurons
Kv1.135Xenopus Oocytes
Kv1.298Xenopus Oocytes
Kv1.312Xenopus Oocytes
Kv2.1226Xenopus Oocytes
Kv3.16Xenopus Oocytes
Kv3.211Xenopus Oocytes
hERG (Kv11.1)0.21HEK293 Cells
fKv1.4ΔN260.71Xenopus Oocytes
Inwardly Rectifying (Kir) Kir6.2/SUR2A (KATP)8.9Patch Clamp Experiments
Kir6.2ΔC3611.5Patch Clamp Experiments

Data compiled from multiple sources. Note that IC50 values can vary significantly based on the experimental conditions, temperature, and specific splice variants of the channels.

Experimental Protocols

Protocol: Whole-Cell Patch-Clamp Electrophysiology to Differentiate Ca2+ vs. K+ Channel Block

This protocol allows for the direct measurement of this compound's effects on voltage-gated potassium currents, independent of calcium currents.

1. Cell Preparation:

  • Culture cells expressing the potassium channel of interest (or use primary cells) on glass coverslips.
  • Prior to recording, transfer a coverslip to the recording chamber on the microscope stage.

2. Solutions:

  • External Solution (to eliminate Na+ and Ca2+ currents):
  • 140 mM N-methyl-D-glucamine (NMDG)
  • 5 mM KCl
  • 1 mM MgCl2
  • 10 mM HEPES
  • Adjust pH to 7.4 with HCl.
  • Add 300 nM Tetrodotoxin (TTX) to block any residual voltage-gated sodium channels.
  • Internal (Pipette) Solution:
  • 130 mM K-Aspartate
  • 10 mM KCl
  • 10 mM EGTA
  • 10 mM HEPES
  • 5 mM Mg-ATP
  • Adjust pH to 7.2 with KOH.

3. Recording Procedure:

  • Pull glass micropipettes to a resistance of 3-5 MΩ when filled with the internal solution.
  • Approach a cell and form a giga-ohm seal.
  • Rupture the cell membrane to achieve the whole-cell configuration.
  • Hold the cell at a resting potential of -80 mV.
  • Apply a voltage-step protocol to elicit potassium currents. For a typical delayed rectifier, this might be a series of depolarizing steps from -80 mV to +60 mV in 10 mV increments for 200-500 ms.
  • After obtaining a stable baseline recording, perfuse the external solution containing the desired concentration of this compound onto the cell.
  • Repeat the voltage-step protocol at regular intervals to observe the time course and steady-state level of potassium current inhibition.
  • Washout: Perfuse the cell with the control external solution to observe the reversibility of the block.

4. Data Analysis:

  • Measure the peak current amplitude at each voltage step before and after this compound application.
  • Construct a current-voltage (I-V) plot to visualize the inhibition across a range of potentials.
  • Calculate the percentage of block at each concentration to generate a dose-response curve and determine the IC50 value.

Visualizations

Experimental_Workflow Workflow for Assessing this compound's Off-Target Effects cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cells Prepare Cells Expressing Target Ion Channels prep_solutions Prepare Ca2+-free and K+-rich Solutions prep_cells->prep_solutions establish_wc Establish Whole-Cell Patch-Clamp Configuration prep_solutions->establish_wc record_baseline Record Baseline K+ Currents establish_wc->record_baseline apply_this compound Apply this compound record_baseline->apply_this compound record_effect Record K+ Currents in Presence of this compound apply_this compound->record_effect washout Washout this compound record_effect->washout analyze_block Analyze Percentage of Current Block record_effect->analyze_block generate_curve Generate Dose-Response Curve analyze_block->generate_curve calc_ic50 Calculate IC50 generate_curve->calc_ic50 Troubleshooting_Logic Troubleshooting Unexpected Electrophysiological Effects start Unexpected Effect Observed with this compound q1 Is the effect reproducible? start->q1 q2 Does the effect persist with a structurally different L-type Ca2+ channel blocker? q1->q2 Yes res1_no Result: Experimental Artifact or Variability q1->res1_no No res2_yes Conclusion: Effect is likely mediated by L-type Ca2+ channel blockade. q2->res2_yes Yes res2_no Hypothesis: Off-target effect on K+ channels is likely. q2->res2_no No q3 Is the effect dependent on stimulation frequency? res3_yes Indicates State-Dependent Block. Standardize stimulation protocols. q3->res3_yes Yes res3_no Indicates State-Independent Block. Focus on concentration. q3->res3_no No res2_no->q3

References

Dealing with variability in IC50 values for Devapamil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering variability in IC50 values for Devapamil. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as desmethoxyverapamil, is a calcium channel blocker.[1] Its primary mechanism of action is the inhibition of L-type calcium channels, which are crucial for calcium influx into cells. By blocking these channels, this compound can modulate processes like muscle contraction.[2][3]

Q2: I am observing a wide range of IC50 values for this compound in my experiments. Is this expected?

Yes, it is not uncommon to observe variability in the IC50 values of this compound. The IC50 is highly dependent on the experimental conditions and the biological system being used.[4][5] Factors such as the cell line, assay type, and specific protocol parameters can all contribute to this variability.

Q3: What are the main factors that can influence the IC50 value of this compound?

Several key factors can lead to variations in this compound's IC50 value:

  • Cell Line Specificity: Different cell lines can exhibit varying sensitivities to this compound due to differences in the expression levels and splice variants of L-type calcium channels.

  • P-glycoprotein (P-gp) Expression: this compound is related to Verapamil, a known inhibitor of the P-glycoprotein (P-gp) efflux pump. If the cell line used expresses high levels of P-gp, this transporter can actively pump this compound out of the cell, leading to a higher apparent IC50 value.

  • Assay Conditions: Parameters such as incubation time, cell density, and serum concentration in the culture medium can significantly impact the measured IC50.

  • Data Analysis Methods: The mathematical model used to calculate the IC50 from the dose-response curve can also introduce variability.

Q4: Can the presence of other ions in the culture medium affect this compound's IC50?

Yes, the ionic composition of the medium can influence the activity of calcium channel blockers. For instance, the presence of a physiologically relevant concentration of CaCl2 has been observed to increase the affinity (and thus decrease the IC50) of this compound in certain experimental setups.

Q5: How does this compound's potential as a P-glycoprotein inhibitor contribute to IC50 variability?

P-glycoprotein is a transporter that removes various substances, including some drugs, from within cells. If a cell line has high P-gp expression, it can counteract the inhibitory effect of this compound by reducing its intracellular concentration. This leads to a higher IC50 value. Conversely, in cell lines with low or no P-gp expression, this compound is likely to be more potent, resulting in a lower IC50. This difference in P-gp expression across cell lines is a significant source of variability.

Troubleshooting Guide for Inconsistent this compound IC50 Values

This guide provides a systematic approach to identifying and resolving common issues leading to variable IC50 results.

Problem Potential Cause Recommended Solution
High Variability Between Replicates Inconsistent cell seeding density.Ensure a uniform cell suspension and accurate pipetting. Use a hemocytometer or automated cell counter for precise cell counting.
Pipetting errors during serial dilutions.Use calibrated pipettes and ensure proper mixing at each dilution step. Prepare a fresh dilution series for each experiment.
"Edge effect" in 96-well plates.Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.
IC50 Value Higher Than Expected High P-glycoprotein (P-gp) expression in the cell line.Test for P-gp expression using methods like Western Blot or qPCR. Consider using a cell line with known low P-gp expression or co-incubating with a potent P-gp inhibitor as a positive control.
High cell density at the time of treatment.Optimize the initial cell seeding density to ensure cells are in the logarithmic growth phase during the experiment.
Binding of this compound to serum proteins.Reduce the serum concentration in the assay medium if possible, or use serum-free medium for the duration of the drug treatment.
Degradation of this compound.Prepare fresh stock solutions of this compound and store them appropriately, protected from light.
IC50 Value Lower Than Expected Low P-glycoprotein (P-gp) expression in the cell line.Confirm the P-gp expression status of your cell line.
Use of a highly sensitive cell line.Characterize the expression of L-type calcium channels in your cell line.
Incorrect stock solution concentration.Verify the concentration of your this compound stock solution.
Poor Curve Fit (Non-sigmoidal Dose-Response) Inappropriate concentration range tested.Perform a wider range of this compound concentrations to capture the full dose-response curve, including the top and bottom plateaus.
Solubility issues at high concentrations.Check the solubility of this compound in your assay medium. Use a suitable solvent like DMSO and ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

Data Presentation: Reported IC50 Values for this compound and Verapamil

The following table summarizes some reported IC50 values for this compound and its parent compound, Verapamil, to illustrate the range of reported potencies under different experimental conditions.

CompoundTarget/AssaySystemReported IC50 Value
(-)-Devapamil Binding to brain membranesWild-type mouse2.71 nM
(-)-Devapamil Binding to brain membranesMutant mouse0.82 nM
Verapamil L-type calcium channel inhibitionGeneral250 nM - 15.5 µM
Verapamil Angiotensin II-induced cell growthVascular Smooth Muscle Cells3.5 µM
Verapamil P-glycoprotein inhibition (Talinolol transport)Caco-2 cells>250 µM (only 35% inhibition)
Verapamil HERG K+ channel blockNative heart cells143.0 nM

Note: This table is not exhaustive and is intended to highlight the variability of IC50 values. Direct comparison of values should be done with caution due to the different experimental setups.

Experimental Protocols

Standard Protocol for IC50 Determination using MTT Assay

This protocol outlines a general procedure for determining the IC50 of this compound using a common cell viability assay.

1. Cell Seeding:

  • Culture cells to ~80% confluency.
  • Trypsinize and resuspend cells in fresh culture medium.
  • Count cells and adjust the concentration to the desired seeding density (e.g., 5,000-10,000 cells/well).
  • Seed 100 µL of the cell suspension into each well of a 96-well plate.
  • Incubate for 24 hours to allow for cell attachment.

2. Compound Preparation and Treatment:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
  • Perform serial dilutions of the stock solution in culture medium to achieve a range of desired concentrations.
  • Include a vehicle control (medium with the same final concentration of the solvent) and a positive control (a compound with a known IC50 in the chosen cell line).
  • Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
  • Incubate for the desired exposure time (e.g., 48 or 72 hours).

3. MTT Assay:

  • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
  • Incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
  • Carefully remove the medium from each well.
  • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
  • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

4. Data Acquisition and Analysis:

  • Measure the absorbance of each well at a wavelength of 570 nm (with a reference wavelength of ~630 nm) using a microplate reader.
  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Plot the percentage of viability against the logarithm of the this compound concentration.
  • Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.

Mandatory Visualizations

Troubleshooting_IC50_Variability start Inconsistent this compound IC50 Results reproducibility High Variability Between Replicates? start->reproducibility ic50_high IC50 Higher Than Expected? reproducibility->ic50_high No check_pipetting Verify Pipetting and Dilutions reproducibility->check_pipetting Yes ic50_low IC50 Lower Than Expected? ic50_high->ic50_low No check_pgp Assess P-gp Expression ic50_high->check_pgp Yes poor_fit Poor Dose-Response Curve Fit? ic50_low->poor_fit No confirm_pgp_low Confirm Low P-gp Expression ic50_low->confirm_pgp_low Yes adjust_conc Adjust Concentration Range poor_fit->adjust_conc Yes end_node Consistent IC50 Results poor_fit->end_node No uniform_cells Ensure Uniform Cell Seeding check_pipetting->uniform_cells avoid_edge Avoid Plate 'Edge Effect' uniform_cells->avoid_edge avoid_edge->end_node optimize_density Optimize Cell Density check_pgp->optimize_density check_serum Evaluate Serum Effects optimize_density->check_serum check_serum->end_node verify_stock Verify Stock Concentration confirm_pgp_low->verify_stock verify_stock->end_node check_solubility Verify Compound Solubility adjust_conc->check_solubility check_solubility->end_node

Caption: Troubleshooting flowchart for inconsistent this compound IC50 values.

Devapamil_Signaling_Pathway cluster_cell Cell Membrane This compound This compound L_type_Ca_Channel L-type Calcium Channel This compound->L_type_Ca_Channel Inhibits P_gp P-glycoprotein (P-gp) This compound->P_gp Inhibited by Ca_influx Ca²⁺ Influx L_type_Ca_Channel->Ca_influx Mediates Cellular_Response Cellular Response (e.g., Contraction, Proliferation) Ca_influx->Cellular_Response Triggers Extracellular Extracellular P_gp->Extracellular Efflux of this compound Intracellular Intracellular

Caption: Signaling pathway showing this compound's dual action.

References

Devapamil interference with common experimental reagents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of Devapamil in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as desmethoxyverapamil, is a phenylalkylamine derivative that functions as an L-type calcium channel blocker.[1] Its primary mechanism of action involves the inhibition of calcium influx through voltage-gated calcium channels, leading to a reduction in intracellular calcium concentration. This activity makes it a valuable tool for studying calcium signaling pathways.

Q2: Can this compound's parent compound, verapamil, interfere with cell viability assays?

Yes, verapamil, a structurally similar phenylalkylamine, has been reported to interfere with cell viability assays that rely on cellular reduction of a tetrazolium salt, such as the MTT assay. This interference can lead to an overestimation or underestimation of cell viability. Therefore, it is crucial to select an appropriate assay and perform necessary controls when assessing the cytotoxic effects of this compound.

Q3: Are there alternative cell viability assays recommended for use with compounds like this compound?

Yes, several alternative methods can be used to mitigate the potential for interference observed with tetrazolium-based assays. These include:

  • Trypan Blue Exclusion Assay: A simple microscopy-based method that distinguishes viable from non-viable cells based on membrane integrity.[2]

  • Resazurin (B115843) (AlamarBlue) Reduction Assay: This assay uses a fluorescent readout and is generally considered more sensitive and less prone to certain types of interference than MTT.[2][3]

  • ATP-Based Luminescence Assays: These assays measure the level of ATP in a cell population, which is a direct indicator of metabolic activity and cell viability.[2]

Q4: Could this compound’s inherent fluorescence interfere with fluorescence-based assays?

Q5: How might this compound interfere with immunoassays like ELISA or Western Blotting?

Direct interference of this compound with immunoassays has not been widely reported. However, potential for indirect interference exists:

  • Cell-Based ELISAs: If this compound affects cell health or protein expression levels through its biological activity, this will be reflected in the assay results.

  • Enzyme-Linked Assays: While unlikely, high concentrations of any small molecule could potentially affect the activity of enzymes like horseradish peroxidase (HRP) used for detection. It is good practice to include a control to test for direct enzyme inhibition.

  • Western Blotting: this compound is not expected to directly interfere with the SDS-PAGE or antibody-antigen binding steps. However, its effect on cellular signaling pathways could alter the expression or post-translational modification of the target protein being analyzed.

Q6: Can this compound interfere with protein quantification assays?

Common protein quantification assays like the Bradford and BCA assays are susceptible to interference from various substances. While there is no specific data on this compound, researchers should be aware of potential issues:

  • Bradford Assay: This assay is generally robust but can be affected by detergents and basic conditions.

  • BCA Assay: This assay is sensitive to reducing agents, chelating agents, and certain amino acids.

It is advisable to perform a control with this compound in the protein quantification buffer to check for any interference.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Results in Cell Viability Assays

Symptoms:

  • Higher or lower than expected IC50 values.

  • Discrepancies between different viability assays.

  • High background signal in colorimetric or fluorometric assays.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step
Interference with MTT/XTT assays Switch to an alternative viability assay such as Trypan Blue exclusion, Resazurin (AlamarBlue) reduction, or an ATP-based luminescence assay.
Autofluorescence of this compound Run a control plate containing only media, this compound at various concentrations, and the assay reagent to quantify any background signal. Subtract this background from your experimental values.
Alteration of Cellular Metabolism As a calcium channel blocker, this compound can alter cellular metabolism. Consider using a non-metabolic readout of viability, such as a dye exclusion assay or a real-time cell imaging system to monitor cell number and morphology.
Issue 2: High Background or Low Signal-to-Noise Ratio in Fluorescence Assays

Symptoms:

  • High fluorescence readings in no-cell or no-primary-antibody controls.

  • Difficulty distinguishing the signal from the background.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step
This compound Autofluorescence Measure the fluorescence of this compound alone in the assay buffer at the relevant wavelengths. If significant, consider using a red-shifted fluorescent probe to minimize overlap with potential this compound autofluorescence, which is more common in the blue-green spectrum.
Non-specific Staining Optimize blocking steps and antibody concentrations. Ensure thorough washing steps to remove unbound antibodies and reagents.
Photobleaching Minimize the exposure of fluorescently labeled samples to light. Use an anti-fade mounting medium for microscopy.

Experimental Protocols

Protocol 1: Assessing this compound Autofluorescence
  • Prepare a series of dilutions of this compound in your experimental buffer (e.g., PBS, cell culture medium) at the concentrations you plan to use in your experiment.

  • Dispense these solutions into the wells of a microplate (the same type used for your assay).

  • Include a "buffer only" control.

  • Read the plate on a fluorescence plate reader using the same excitation and emission wavelengths as your experimental assay.

  • Analyze the data to determine if this compound contributes significantly to the fluorescence signal at the concentrations tested.

Protocol 2: Control for Interference in a Resazurin-Based Viability Assay
  • In a 96-well plate, set up the following controls alongside your experimental wells:

    • Media + Resazurin: To determine the background fluorescence of the media and reagent.

    • Media + this compound + Resazurin: To test for any direct reaction between this compound and Resazurin. Prepare this for each concentration of this compound being tested.

  • Incubate the plate for the same duration as your experiment.

  • Measure the fluorescence.

  • Subtract the "Media + this compound + Resazurin" background from your corresponding experimental wells to correct for any direct chemical reduction of resazurin by this compound.

Signaling Pathways and Workflows

The primary signaling pathway affected by this compound is the calcium signaling cascade, initiated by the blockade of L-type calcium channels. This has downstream effects on numerous cellular processes.

devapamil_pathway This compound This compound L_type_Ca_Channel L-type Ca2+ Channel This compound->L_type_Ca_Channel blocks Ca_influx Ca2+ Influx Intracellular_Ca [Ca2+]i Ca_influx->Intracellular_Ca decreases Downstream Downstream Cellular Processes (e.g., Gene Expression, Contraction) Intracellular_Ca->Downstream modulates

This compound's primary mechanism of action.

A logical workflow for troubleshooting potential assay interference by a test compound like this compound is essential for obtaining reliable data.

troubleshooting_workflow Start Start: Unexpected Assay Results Check_Compound_Properties 1. Check for known compound interference (e.g., autofluorescence, chemical reactivity). Start->Check_Compound_Properties Run_Controls 2. Run compound-only and reagent-only controls. Check_Compound_Properties->Run_Controls Interference_Detected Interference Detected? Run_Controls->Interference_Detected Modify_Assay 3a. Modify assay protocol (e.g., change wavelengths, add wash steps). Interference_Detected->Modify_Assay Yes No_Interference 4. Investigate biological effects of the compound. Interference_Detected->No_Interference No Change_Assay 3b. Switch to an orthogonal assay with a different detection principle. Modify_Assay->Change_Assay End End: Validated Results Change_Assay->End No_Interference->End

Troubleshooting workflow for assay interference.

References

Validation & Comparative

Devapamil Versus Verapamil: A Comparative Analysis of Cardiac Tissue Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Devapamil and Verapamil, two phenylalkylamine calcium channel blockers, focusing on their effects on cardiac tissue. The information presented is based on available experimental data to assist researchers in understanding the nuanced differences between these two compounds.

Executive Summary

This compound, specifically its levorotatory enantiomer (-)-desmethoxyverapamil, has been identified as a more potent L-type calcium channel antagonist in cardiac tissue compared to Verapamil. This increased potency translates to a greater effect on reducing the force of cardiac contraction and shortening the duration of the cardiac action potential. While both drugs share a common mechanism of action, the quantitative differences in their effects are critical for research and development in cardiovascular pharmacology.

Mechanism of Action: L-type Calcium Channel Blockade

Both this compound and Verapamil exert their primary effects by blocking L-type voltage-gated calcium channels (CaV1.2) in cardiomyocytes. The influx of calcium through these channels is a critical step in the excitation-contraction coupling process of cardiac muscle. By inhibiting this influx, both drugs lead to a reduction in intracellular calcium concentration, which in turn results in a decrease in myocardial contractility (negative inotropic effect).

The signaling pathway for this process is initiated by the depolarization of the cardiomyocyte membrane, which opens the L-type calcium channels. The subsequent influx of Ca2+ triggers a larger release of calcium from the sarcoplasmic reticulum via ryanodine (B192298) receptors (RyR2), a process known as calcium-induced calcium release (CICR). This surge in cytosolic calcium binds to troponin C, initiating the cross-bridge cycling of actin and myosin filaments, leading to muscle contraction. This compound and Verapamil interrupt this cascade at the initial calcium influx step.

Stereospecificity of Devapamil Enantiomers: A Comparative Guide to Functional Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the stereospecific effects of Devapamil enantiomers in key functional assays. This compound, a phenylalkylamine derivative, exhibits distinct pharmacological activities related to its interaction with both L-type calcium channels and the multidrug resistance transporter P-glycoprotein (P-gp). Understanding the stereoselectivity of these interactions is crucial for drug design and development, aiming to optimize therapeutic efficacy while minimizing off-target effects.

Executive Summary

The functional effects of this compound enantiomers are highly dependent on the biological target. While the blockade of voltage-gated L-type calcium channels demonstrates clear stereospecificity, the inhibition of P-glycoprotein-mediated drug efflux appears to be non-stereospecific. The (-)-enantiomer of this compound is significantly more potent in blocking L-type calcium channels compared to the (+)-enantiomer. In contrast, both enantiomers exhibit comparable potency in reversing multidrug resistance, a function mediated by P-glycoprotein. This guide presents the available quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms and workflows.

Quantitative Data Comparison

The following tables summarize the quantitative data on the functional effects of this compound enantiomers.

Table 1: Inhibition of T-Type Calcium Channels by this compound Enantiomers

EnantiomerIC50 (µM)Potency vs. Verapamil
(-)-(R)-Devapamil (D888)~3~10-fold more potent
(+)-(S)-Devapamil (D888)~3~10-fold more potent

Data from a study on human Cav3.2 T-type calcium channels.

Table 2: Reversal of Multidrug Resistance (MDR) by Phenylalkylamine Enantiomers

CompoundEnantiomers' Reversing Potency
VerapamilNo significant difference between (R)- and (S)-isomers
EmopamilNo significant difference between (R)- and (S)-isomers
This compound Implied non-stereospecificity based on structural analogs [1]

Signaling Pathways and Experimental Workflows

Calcium Channel Blockade Signaling Pathway

cluster_membrane Cell Membrane Ca_channel L-type Ca²⁺ Channel Ca_in Ca²⁺ Influx Ca_channel->Ca_in Depolarization Response Cellular Response (e.g., Muscle Contraction) Ca_in->Response This compound (-)-Devapamil This compound->Ca_channel High Affinity Blockade Devapamil_plus (+)-Devapamil Devapamil_plus->Ca_channel Low Affinity Blockade cluster_membrane Cell Membrane of Resistant Cancer Cell Pgp P-glycoprotein (P-gp) Drug_out Drug Efflux Pgp->Drug_out Drug Chemotherapeutic Drug Drug->Pgp Cell_death Apoptosis Drug->Cell_death Increased intracellular concentration This compound This compound (both enantiomers) This compound->Pgp Inhibition prep Cell Preparation (e.g., HEK293 expressing L-type Ca²⁺ channels) seal Giga-seal Formation prep->seal pipette Pipette Fabrication (2-5 MΩ resistance) pipette->seal whole_cell Establish Whole-Cell Configuration seal->whole_cell baseline Record Baseline Ca²⁺ Currents whole_cell->baseline application Apply this compound Enantiomer baseline->application recording Record Inhibited Ca²⁺ Currents application->recording analysis Data Analysis (IC₅₀ determination) recording->analysis prep Prepare P-gp containing membrane vesicles mix Incubate vesicles with This compound enantiomer prep->mix initiate Initiate reaction with MgATP mix->initiate measure Measure inorganic phosphate (Pi) release over time initiate->measure analysis Calculate ATPase activity and determine EC₅₀/IC₅₀ measure->analysis

References

Benchmarking Devapamil's Potency Against Novel Calcium Channel Blockers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potency of Devapamil, a phenylalkylamine calcium channel blocker, with that of novel calcium channel blockers. The information is supported by experimental data and detailed methodologies to assist in research and drug development.

Introduction to Calcium Channel Blockers

Voltage-gated L-type calcium channels (LTCCs) are crucial in regulating calcium influx into cells, playing a vital role in processes such as muscle contraction and hormone secretion.[1] Calcium channel blockers (CCBs) are a class of drugs that inhibit the flow of Ca2+ ions through these channels.[2] this compound, a derivative of verapamil, belongs to the phenylalkylamine class of CCBs.[3] In recent years, novel CCBs have been developed with different pharmacological profiles, including dihydropyridines (e.g., amlodipine, felodipine, nifedipine), L/T-type channel blockers (e.g., efonidipine), and L/N-type channel blockers (e.g., cilnidipine, azelnidipine). These newer agents often exhibit different potencies and selectivities for various calcium channel subtypes.

Comparative Potency of Calcium Channel Blockers

The potency of calcium channel blockers is commonly quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological response. The following table summarizes the IC50 values for this compound's analogue, verapamil, and several novel calcium channel blockers against L-type calcium channels.

Drug ClassDrugIC50 (nM)Tissue/Cell TypeReference
PhenylalkylamineVerapamil18,500Rat Primary Cortical Cultures[4]
PhenylalkylamineVerapamil626Human Vascular Preparations[5]
DihydropyridineNimodipine142.4Rat Primary Cortical Cultures
DihydropyridineFelodipine5.01Human Vascular Preparations
DihydropyridineNifedipine16.6Human Vascular Preparations
DihydropyridineAmlodipine229Human Vascular Preparations
DihydropyridineAzelnidipineSimilar to AmlodipineNot Specified
Dihydropyridine (L/N-type)CilnidipineNot specified in searchesNot Specified
Dihydropyridine (L/T-type)EfonidipineNot specified in searchesNot Specified

Note: IC50 values can vary depending on the experimental conditions, such as the tissue or cell type used, holding potential, and the specific isoform of the calcium channel being studied. Verapamil is a close structural and functional analogue of this compound.

Experimental Protocols

The determination of a drug's potency on calcium channels is primarily conducted through two key experimental techniques: patch-clamp electrophysiology and radioligand binding assays.

Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion currents through calcium channels in real-time, providing detailed information on the potency and mechanism of action of a drug.

Objective: To determine the IC50 value of a test compound on L-type calcium channels.

Materials and Methods:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human CaV1.2 channel are commonly used. Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and appropriate antibiotics.

  • Solutions:

    • External Solution (in mM): 140 TEA-Cl, 10 BaCl₂ (as charge carrier), 1 MgCl₂, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with TEA-OH.

    • Internal Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, adjusted to pH 7.2 with CsOH.

  • Electrophysiological Recording:

    • Whole-cell patch-clamp configuration is established using borosilicate glass pipettes with a resistance of 2-5 MΩ.

    • Cells are held at a holding potential of -80 mV.

    • L-type calcium channel currents are elicited by depolarizing voltage steps to 0 mV for 200 ms (B15284909) at regular intervals (e.g., every 10 seconds).

  • Drug Application: After obtaining a stable baseline current, the test compound is perfused at increasing concentrations.

  • Data Analysis: The peak inward current at each concentration is measured and normalized to the control current. The percentage of inhibition is plotted against the logarithm of the drug concentration, and the data are fitted with a Hill equation to determine the IC50 value.

Radioligand Binding Assay

This assay measures the affinity of a drug to the calcium channel by quantifying the displacement of a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of a test compound for the L-type calcium channel.

Materials and Methods:

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the L-type calcium channel. The tissue is homogenized in a cold buffer and centrifuged to pellet the membranes.

  • Radioligand: A radiolabeled L-type calcium channel blocker, such as [³H]PN200-110, is used.

  • Binding Assay:

    • Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound in a 96-well plate.

    • The incubation is carried out at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to reach equilibrium.

  • Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are washed with ice-cold buffer.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled blocker) from total binding. The IC50 value is determined by plotting the percentage of specific binding against the logarithm of the test compound concentration. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

L-type Calcium Channel Blocker Signaling Pathway in Vascular Smooth Muscle

L-type calcium channel blockers exert their primary effect by inhibiting the influx of calcium into vascular smooth muscle cells, leading to vasodilation.

G cluster_inhibition Inhibitory Effect Depolarization Membrane Depolarization LTCC L-type Calcium Channel (CaV1.2) Depolarization->LTCC Ca_influx Ca²⁺ Influx LTCC->Ca_influx Vasodilation Vasodilation LTCC->Vasodilation Ca_Calmodulin Ca²⁺-Calmodulin Complex Ca_influx->Ca_Calmodulin MLCK_activation Myosin Light Chain Kinase (MLCK) Activation Ca_Calmodulin->MLCK_activation Myosin_P Myosin Phosphorylation MLCK_activation->Myosin_P Contraction Smooth Muscle Contraction Myosin_P->Contraction CCB Calcium Channel Blocker (e.g., this compound) CCB->LTCC Inhibition

Caption: L-type calcium channel blocker signaling pathway in vascular smooth muscle cells.

Experimental Workflow for IC50 Determination using Patch-Clamp Electrophysiology

The following diagram illustrates a typical workflow for determining the IC50 of a calcium channel blocker.

G start Start cell_prep Cell Preparation (e.g., HEK293 with CaV1.2) start->cell_prep patch Establish Whole-Cell Patch-Clamp Configuration cell_prep->patch baseline Record Baseline L-type Ca²⁺ Current patch->baseline drug_app Apply Increasing Concentrations of Test Compound baseline->drug_app record Record Ca²⁺ Current at Each Concentration drug_app->record analysis Data Analysis: Normalize Current, Plot Dose-Response Curve record->analysis ic50 Determine IC50 Value (Hill Equation) analysis->ic50 end End ic50->end

Caption: Experimental workflow for IC50 determination using patch-clamp electrophysiology.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Devapamil

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical compounds is paramount, extending from initial research to final disposal. Devapamil, a calcium channel blocker, requires careful handling throughout its lifecycle, including its ultimate disposal, to ensure the safety of personnel and the protection of the environment. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with general best practices for pharmaceutical waste management.

Regulatory Framework for Pharmaceutical Waste

The disposal of pharmaceutical waste, including compounds like this compound, is regulated by various agencies to prevent environmental contamination and potential harm to human health. In the United States, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary bodies that oversee the management and disposal of such waste.[1][2][3] It is crucial to adhere to federal, state, and local regulations when disposing of any pharmaceutical substance.[4][5]

Recommended Disposal Procedures

The preferred method for disposing of unwanted or expired pharmaceuticals is through licensed and approved channels that ensure complete and safe destruction, typically via incineration.

Step 1: Identification and Segregation

Properly identify and segregate this compound waste from other laboratory waste streams. This includes unused or expired pure compounds, contaminated labware (e.g., vials, syringes, gloves), and solutions containing this compound.

Step 2: Consult Safety Data Sheet (SDS)

Before handling or disposing of this compound, always refer to its specific Safety Data Sheet (SDS). The SDS provides critical information on hazards, handling precautions, and disposal considerations. For instance, the SDS for the related compound verapamil (B1683045) hydrochloride warns against emptying it into drains and advises against release into the environment.

Step 3: Primary Disposal Method: Approved Waste Disposal Vendor

The most secure and environmentally sound method for disposing of this compound is to use a licensed hazardous waste disposal company. These companies are equipped to handle and incinerate pharmaceutical waste in compliance with all regulatory requirements.

  • Action: Package the this compound waste in appropriate, clearly labeled containers as per the waste disposal vendor's instructions.

  • Action: Maintain a detailed inventory of the waste being disposed of.

Step 4: Alternative Disposal Method (if permitted and no other option is available)

In the absence of a take-back program or a licensed disposal vendor, and if permitted by local regulations, this compound may be disposed of in the trash with specific precautions. This method is generally not recommended for laboratory settings but may be applicable in some situations.

  • Action: Do not flush this compound down the toilet or drain. This can lead to contamination of water supplies.

  • Action: To render the drug unappealing and prevent accidental ingestion, mix the this compound (without crushing tablets or capsules) with an unpalatable substance such as used coffee grounds, dirt, or cat litter.

  • Action: Place the mixture in a sealed container, such as a plastic bag, to prevent leakage.

  • Action: Dispose of the sealed container in the household trash.

  • Action: Before discarding the original container, remove or scratch out all personal or identifying information to protect privacy.

Accidental Spills

In the event of a this compound spill, the following steps should be taken:

  • Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, eye protection, and respiratory protection.

  • Containment: Prevent the spill from spreading or entering drains.

  • Clean-up: Mechanically take up the spilled material (e.g., sweep or vacuum) and place it in a suitable, labeled container for disposal. Avoid generating dust.

  • Decontamination: Clean the spill area thoroughly.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start This compound Waste Generated sds Consult Safety Data Sheet (SDS) start->sds take_back Is a Drug Take-Back Program or Approved Vendor Available? sds->take_back vendor_disposal Package, Label, and Transfer to Approved Waste Disposal Vendor take_back->vendor_disposal Yes trash_disposal_check Are there specific disposal instructions prohibiting trash disposal? take_back->trash_disposal_check No end Disposal Complete vendor_disposal->end mix_and_seal Mix with unpalatable substance (e.g., coffee grounds, cat litter). Place in a sealed container. trash_disposal_check->mix_and_seal No prohibited Do Not Dispose in Trash. Contact EHS. trash_disposal_check->prohibited Yes household_trash Dispose of in Household Trash mix_and_seal->household_trash household_trash->end prohibited->end

Caption: Decision workflow for the proper disposal of this compound.

References

Essential Safety and Logistics for Handling Devapamil

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

A multi-layered PPE approach is essential to minimize exposure during the handling of Devapamil. The following table summarizes the recommended PPE based on the potential hazards identified for analogous compounds.

Body PartRequired PPESpecifications and Best Practices
Hands Double GlovingWear two pairs of powder-free, disposable gloves (e.g., nitrile). The inner glove should be tucked under the cuff of the lab coat, and the outer glove should go over the cuff. Change the outer glove immediately if contaminated and both pairs frequently.
Body Disposable GownA disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required. This prevents skin contact with any spills or aerosolized particles.
Eyes/Face Safety Goggles & Face ShieldUse chemical splash goggles that provide a complete seal around the eyes. For tasks with a higher risk of splashes or aerosol generation, a full-face shield should be worn in conjunction with goggles.
Respiratory NIOSH-approved RespiratorFor handling the solid compound or any procedure that may generate dust or aerosols, a NIOSH-approved N95 or higher-level respirator is mandatory. A surgical mask is not sufficient.
Feet Closed-toe Shoes & Shoe CoversAlways wear closed-toe shoes in the laboratory. Disposable shoe covers should be worn when handling the compound and removed before exiting the designated handling area to prevent the spread of contamination.

Operational Plan for Safe Handling

A clear, step-by-step operational plan ensures that all personnel are aware of the necessary precautions before, during, and after handling this compound.

1. Preparation:

  • Designated Area: All handling of this compound powder should occur in a designated area, such as a chemical fume hood or a powder containment hood, to control airborne particles.

  • Gather Materials: Before starting, ensure all necessary equipment, including PPE, weighing papers, spatulas, and waste containers, are within the containment area.

  • Donning PPE: Put on all required PPE in the correct order (shoe covers, inner gloves, gown, respirator, goggles/face shield, outer gloves) before entering the designated handling area.

2. Handling the Compound:

  • Weighing: Use a dedicated analytical balance inside the containment hood. Handle the compound gently to avoid generating dust.

  • Solution Preparation: If preparing solutions, add the solid to the solvent slowly to prevent splashing. Keep containers closed whenever possible.

  • Avoid Contact: Never touch the compound with bare hands. Use appropriate tools for all manipulations.

3. Post-Handling Procedures:

  • Decontamination: Wipe down all surfaces and equipment within the containment area with an appropriate deactivating and cleaning agent.

  • Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. The outer gloves should be removed first and disposed of as hazardous waste. The gown and other disposable PPE should also be disposed of in the designated hazardous waste stream.

  • Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All waste contaminated with this compound, including unused compound, weighing papers, pipette tips, gloves, gowns, and cleaning materials, must be segregated into a clearly labeled hazardous waste container.

  • Containerization: Use a dedicated, sealable, and puncture-resistant container for all solid and liquid hazardous waste. The container must be labeled with the words "Hazardous Waste" and the chemical name "this compound."

  • Disposal Route: Follow all institutional, local, and national regulations for the disposal of hazardous pharmaceutical waste. This typically involves incineration at a licensed hazardous waste facility. Do not dispose of this compound down the drain or in the regular trash.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is necessary.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

  • Spill Response: Evacuate the immediate area. If the spill is small and you are trained to handle it, don the appropriate PPE, cover the spill with an absorbent material, and carefully clean it up, placing all waste into a sealed hazardous waste container. For large spills, evacuate the area and follow your institution's emergency spill response procedures.

Below is a diagram illustrating the decision-making process for selecting the appropriate personal protective equipment when handling this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Devapamil
Reactant of Route 2
Reactant of Route 2
Devapamil

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。